molecular formula C7H6INO2 B1294305 2-Iodo-5-nitrotoluene CAS No. 5326-38-5

2-Iodo-5-nitrotoluene

Cat. No.: B1294305
CAS No.: 5326-38-5
M. Wt: 263.03 g/mol
InChI Key: ARJHCXYRCLMLQN-UHFFFAOYSA-N
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Description

2-Iodo-5-nitrotoluene is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2-methyl-4-nitrobenzene
Source PubChem
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InChI

InChI=1S/C7H6INO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJHCXYRCLMLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60201379
Record name 2-Iodo-5-nitrotoluene
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Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5326-38-5
Record name 1-Iodo-2-methyl-4-nitrobenzene
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Record name 2-Iodo-5-nitrotoluene
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Record name 2-Iodo-5-nitrotoluene
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Record name 2-Iodo-5-nitrotoluene
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Record name 2-iodo-5-nitrotoluene
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Foundational & Exploratory

In-Depth Technical Guide to 2-Iodo-5-nitrotoluene: Properties, Reactions, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-nitrotoluene is a valuable and versatile chemical intermediate, playing a crucial role in the synthesis of a wide array of complex organic molecules. Its trifunctional nature, featuring iodo, nitro, and methyl groups on a toluene (B28343) backbone, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and its applications in pharmaceutical and materials science research.

Core Physical and Chemical Properties

This compound is a light yellow to brown crystalline solid at room temperature.[1] It is classified as a combustible solid and is sensitive to light, necessitating storage in a dark, dry place.[1] This compound is insoluble in water but exhibits solubility in organic solvents such as ethanol, ether, and benzene.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₆INO₂[1]
Molecular Weight 263.03 g/mol [1]
Melting Point 103-107 °C[1]
Boiling Point (Predicted) 309.2 ± 30.0 °C
Density (Predicted) 1.883 ± 0.06 g/cm³
Appearance Light yellow to brown powder/crystal[1]
Solubility Insoluble in water; Soluble in ethanol, ether, benzene.
Chemical Identity
IdentifierValueSource
IUPAC Name 1-Iodo-2-methyl-4-nitrobenzene[2]
CAS Number 5326-38-5[1]
EC Number 226-204-1[1]
SMILES String Cc1cc(ccc1I)--INVALID-LINK--=O[1]
InChI Key ARJHCXYRCLMLQN-UHFFFAOYSA-N[1]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While specific peak data is proprietary to spectral databases, the following provides an overview of available spectroscopic information.

  • ¹H NMR & ¹³C NMR: Proton and Carbon Nuclear Magnetic Resonance spectra are available for this compound and can be accessed through chemical databases such as ChemicalBook.[3]

  • Mass Spectrometry (MS): The mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center. The top peak (m/z) is observed at 263, corresponding to the molecular ion.[2]

  • Infrared (IR) Spectroscopy: The vapor phase IR spectrum for this compound is available in the SpectraBase database.[2]

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the iodo, nitro, and methyl groups. This allows for selective and sequential chemical transformations, making it a powerful building block in organic synthesis.

  • Iodo Group: The iodine atom is an excellent leaving group, making it highly susceptible to nucleophilic substitution and a key participant in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents. This transformation is a pivotal step in the synthesis of many pharmaceutical compounds, converting the nitro-intermediate into a versatile aniline (B41778) derivative.

  • Methyl Group: The methyl group can also be chemically modified, for instance, through oxidation to a carboxylic acid, further expanding the synthetic possibilities.

Key Experimental Protocols

The following sections provide detailed methodologies for two of the most important reactions involving this compound: the reduction of the nitro group and the Suzuki-Miyaura cross-coupling reaction.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is a fundamental transformation in the synthesis of many biologically active molecules.

Reaction: this compound to 4-Iodo-3-methylaniline

Methodology:

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3M)

    • Ethyl acetate (B1210297) (or other suitable extraction solvent)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Standard glassware for workup and purification

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (3-5 eq) to the solution.

    • Heat the reaction mixture to reflux with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully add a cold solution of sodium hydroxide to precipitate tin salts.

    • Filter the mixture through celite to remove the tin salts and wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-Iodo-3-methylaniline.

    • The crude product can be purified by column chromatography or recrystallization as needed.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl compounds.

Reaction: this compound with Phenylboronic Acid

Methodology:

  • Materials:

    • This compound

    • Phenylboronic acid

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a modern pre-catalyst)

    • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

    • Degassed solvent (e.g., a mixture of Dioxane and Water, 4:1)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Brine solution

    • Reaction vessel (e.g., Schlenk flask or sealed tube)

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (repeat three times).

    • Under the inert atmosphere, add the degassed solvent mixture.

    • Add the palladium catalyst (e.g., 2-5 mol%).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the desired biaryl product.

Applications and Significance

This compound is a key intermediate in several areas of chemical research and industry due to its versatile reactivity.

  • Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various pharmaceuticals, including those developed for treating bacterial infections and cancer.[4] The ability to selectively functionalize the different positions on the aromatic ring is paramount in constructing complex drug molecules.

  • Agrochemicals: The compound is utilized in the formulation of agrochemicals, contributing to the efficacy of pesticides and herbicides, which in turn helps to improve crop yields.[4]

  • Organic Electronics: this compound is used in the development of organic semiconductors, which are essential components for manufacturing flexible electronic devices such as Organic Light Emitting Diodes (OLEDs).[4]

  • Dye Manufacturing: It is also an important intermediate in the production of various dyes.[4]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Dust mask (type N95 or equivalent), eyeshields, and gloves are recommended.

Visualization of Synthetic Utility

The following diagram illustrates the key synthetic transformations of this compound, highlighting its role as a versatile chemical intermediate.

Synthetic_Utility_of_2_Iodo_5_nitrotoluene This compound This compound 4-Iodo-3-methylaniline 4-Iodo-3-methylaniline This compound->4-Iodo-3-methylaniline Reduction (e.g., SnCl2, EtOH) Biaryl_Product Biaryl Product This compound->Biaryl_Product Suzuki Coupling (e.g., ArB(OH)2, Pd catalyst, Base)

References

An In-depth Technical Guide on 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core information regarding the chemical properties of 2-Iodo-5-nitrotoluene, a versatile compound utilized in organic synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in reaction planning and for the characterization of synthesized molecules.

PropertyValue
Molecular Formula C7H6INO2[1][2][3][4]
Molecular Weight 263.03 g/mol [1][2][3][4]
CAS Number 5326-38-5[1][5]

Context and Applications

This compound serves as a key intermediate in the synthesis of a variety of organic molecules.[2][3] Its chemical structure, featuring both an iodine and a nitro functional group, allows for a range of selective chemical reactions.[2][3] This makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and dyes.[2][3][6] In the field of medicinal chemistry and materials science, it is appreciated for its role in creating novel compounds.[2][3]

It is important to note that while detailed experimental protocols and signaling pathway diagrams are valuable for complex biological or chemical processes, they are not applicable to the fundamental properties of a single small molecule like this compound. The data presented here is foundational for any experimental work involving this compound.

References

A Technical Guide to the Solubility of 2-Iodo-5-nitrotoluene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-5-nitrotoluene. Given the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a predictive framework based on chemical principles and a detailed, standardized protocol for the experimental determination of its solubility.

Introduction to this compound

This compound (CAS No: 5326-38-5) is an organic compound often utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its molecular structure, featuring a toluene (B28343) backbone substituted with both an iodo and a nitro group, imparts a moderate polarity. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes (such as crystallization), and formulation development.

While a safety data sheet indicates no available data for its solubility in water, its parent compound, nitrotoluene, is noted to be easily soluble in common organic solvents like ethanol, ether, and benzene.[1][3]

Predicted Solubility Profile

The solubility of a solute is governed by the principle of "like dissolves like." The presence of the polar nitro (-NO₂) group and the polarizable iodo (-I) group on this compound suggests it will be most soluble in polar organic solvents. The following table provides a qualitative prediction of its solubility in common solvent classes. These predictions are estimations and should be confirmed experimentally.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Aprotic Acetone (B3395972)HighThe polar carbonyl group of acetone can effectively engage in dipole-dipole interactions with the nitro and iodo groups of the solute.
Ethyl AcetateHighThe ester functional group provides sufficient polarity to solvate the moderately polar solute effectively.
Polar Protic MethanolMedium to HighThe hydroxyl group allows for hydrogen bonding and dipole-dipole interactions, though the small nonpolar methyl group offers less affinity.
EthanolMediumSimilar to methanol, but the larger nonpolar ethyl group may slightly decrease its solvating power for this specific solute.
Ethers Diethyl EtherMedium to LowPossesses some polarity from the C-O-C bond, but the dominant nonpolar character of the two ethyl groups limits its solvating capacity.
Aromatic Hydrocarbons TolueneMedium to LowWhile the aromatic rings can interact via π-stacking, the significant difference in polarity between the solute and solvent limits miscibility.
Nonpolar Aliphatic Hexane (B92381)LowAs a nonpolar solvent, hexane lacks the necessary polarity to overcome the solute-solute interactions of the crystalline solid.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound using the isothermal equilibrium method. This method is a standard approach to accurately measure the saturation concentration of a solid in a liquid at a constant temperature.

Objective: To determine the equilibrium concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (purity >98%)

  • Analytical grade organic solvents (e.g., acetone, ethanol, etc.)

  • Scintillation vials with airtight caps

  • Constant temperature orbital shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Calibrated pipettes and volumetric flasks

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Solid-Solvent Mixtures:

    • Add an excess amount of solid this compound to several vials. An excess is visually confirmed by the presence of undissolved solid at equilibrium.

    • Accurately add a known volume or mass of the chosen solvent to each vial.

    • Securely cap the vials to prevent any solvent loss due to evaporation.

  • Equilibration:

    • Place the vials in the constant temperature shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the mixtures for a predetermined time (typically 24 to 72 hours) to ensure that the dissolution process reaches equilibrium. Preliminary studies can determine the minimum time required.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature bath for at least 4-6 hours to permit the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a pipette. To avoid temperature-induced precipitation, ensure the pipette tip is pre-equilibrated to the bath temperature.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution by interpolating its response against the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the measured concentration and accounting for the dilution factor. The result can be expressed in various units, such as g/L, mg/mL, or mole fraction.

Visualization of Experimental Workflow

The logical steps of the solubility determination protocol are illustrated in the following workflow diagram.

G Workflow for Isothermal Solubility Determination cluster_prep System Preparation & Equilibration cluster_sample Sample Processing cluster_analysis Analysis & Calculation A Preparation of Excess Solid in Solvent B Equilibration at Constant Temperature (e.g., 24-72h) A->B C Sedimentation of Undissolved Solid (e.g., 4-6h) B->C D Supernatant Sampling and Filtration C->D E Dilution of Saturated Solution D->E F Quantitative Analysis (e.g., HPLC-UV) E->F G Calculation of Solubility F->G

Caption: A flowchart of the experimental workflow for solubility measurement.

References

Synthesis and Characterization of 2-Iodo-5-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Iodo-5-nitrotoluene, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] This document outlines a detailed synthetic protocol based on established methodologies and provides a thorough analysis of the compound's spectral data for proper identification and quality control.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material, 2-amino-4-nitrotoluene, and the final product, this compound, is presented below.

Property2-Amino-4-nitrotolueneThis compound
Molecular Formula C₇H₈N₂O₂[3]C₇H₆INO₂[4]
Molecular Weight 152.15 g/mol [3]263.03 g/mol [4]
CAS Number 99-55-8[5]5326-38-5[4]
Appearance Ochre to yellow-orange crystalline powder[3]Light yellow to brown powder/crystal
Melting Point 103-106 °C[3][5]103-107 °C
Boiling Point 329.4 °C (approx.)[3]309.2 °C (predicted)[6]
Density 1.269 g/cm³ (approx.)[3]1.883 g/cm³ (predicted)[6]
Solubility Limited solubility in water, soluble in organic solvents[3]Insoluble in water

Synthesis of this compound

The synthesis of this compound is achieved through a Sandmeyer reaction, a well-established method for the conversion of primary aromatic amines to aryl halides via a diazonium salt intermediate.[7] In this procedure, the starting material, 2-amino-4-nitrotoluene, is first diazotized using sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then treated with a solution of potassium iodide to yield the desired product.

Experimental Protocol

Materials:

  • 2-amino-4-nitrotoluene

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-nitrotoluene in a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 10 °C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C throughout the addition.[1]

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a positive test will result in a blue-black color).[1]

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to approximately 50-60 °C for about 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The crude this compound will precipitate as a solid.

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • To neutralize any remaining acid, wash the solid with a dilute solution of sodium bicarbonate, followed by another wash with cold water.

    • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

    • Alternatively, the product can be purified by dissolving it in a suitable organic solvent like dichloromethane, washing the organic layer with water and brine, drying it over anhydrous sodium sulfate, and finally removing the solvent under reduced pressure.

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_purification Work-up & Purification A 2-Amino-4-nitrotoluene D Diazonium Salt Solution A->D 1. Dissolution B H2SO4 / H2O B->D 2. Cooling (0-5 °C) C NaNO2 (aq) C->D 3. Slow Addition F Crude Product Mixture D->F Addition E KI (aq) E->F G Filtration & Washing F->G H Recrystallization / Solvent Extraction G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data
TechniqueData
¹H NMR --INVALID-LINK--[8]
¹³C NMR Estimated data based on related structures
IR Spectrum Data available from PubChem[4]
Mass Spectrum GC-MS data available from PubChem[4]
Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum is a powerful tool for determining the structure of organic molecules. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts, splitting patterns, and integration of these signals will be characteristic of the substituted toluene (B28343) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro group and the iodine atom.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. Key absorptions expected for this compound include:

  • Aromatic C-H stretching: around 3100-3000 cm⁻¹

  • Aliphatic C-H stretching (from the methyl group): around 2950-2850 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: strong absorptions around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

  • C-I stretching: in the fingerprint region, typically below 600 cm⁻¹.

  • Aromatic C=C stretching: in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) at m/z = 263, corresponding to its molecular weight.[4] Common fragmentation patterns may involve the loss of the nitro group (NO₂), the iodine atom (I), or the methyl group (CH₃).[9][10]

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has detailed a robust method for the synthesis of this compound and outlined the necessary analytical techniques for its comprehensive characterization. The provided experimental protocol, based on the well-established Sandmeyer reaction, offers a reliable pathway for obtaining this important chemical intermediate. The spectroscopic data and analysis section serves as a crucial reference for researchers to confirm the identity and purity of the synthesized compound, ensuring its suitability for downstream applications in pharmaceutical and materials science research.

References

Spectroscopic Analysis of 2-Iodo-5-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Iodo-5-nitrotoluene, a key intermediate in pharmaceutical and chemical synthesis.[1] The document outlines the structural characterization of this compound through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Detailed experimental protocols for these analytical techniques are also provided, alongside a logical workflow for its synthesis and subsequent analysis.

Core Spectroscopic Data

The structural elucidation of this compound is accomplished through the combined interpretation of data from various spectroscopic techniques. The quantitative data is summarized in the tables below for clarity and comparative analysis.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

Table 1: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Relative AbundanceFragment Ion
263High[M]+ (Molecular Ion)
90Medium[C7H6]+
89Medium[C7H5]+

Data sourced from PubChem, NIST Mass Spectrometry Data Center.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the this compound molecule. The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (from Methyl group)
~1520StrongAsymmetric NO₂ Stretch
~1345StrongSymmetric NO₂ Stretch
~1600, ~1475Medium to WeakAromatic C=C Bending
~850-800StrongC-H Out-of-plane Bending (indicative of substitution pattern)
Below 700MediumC-I Stretch

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR spectroscopy reveals the chemical environment of the hydrogen atoms in this compound. The chemical shifts, splitting patterns, and integration values are key to assigning the protons to their respective positions on the aromatic ring and the methyl group.

Table 3: ¹H NMR Spectroscopy Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5Singlet3H-CH₃
~7.5Doublet1HAromatic H
~8.0Doublet of doublets1HAromatic H
~8.5Doublet1HAromatic H

Note: Predicted values based on typical chemical shifts for similar aromatic nitro compounds. The exact chemical shifts and coupling constants would be determined from the actual spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Table 4: ¹³C NMR Spectroscopy Data for this compound

Chemical Shift (δ, ppm)Assignment
~20-CH₃
~90C-I
~120-140Aromatic C-H
~145Aromatic C-NO₂
~150Aromatic C-CH₃

Note: Predicted values based on typical chemical shifts for substituted nitrobenzenes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Sample Preparation for Spectroscopic Analysis

Proper sample preparation is crucial for obtaining high-quality spectroscopic data. For this compound, a solid at room temperature, the following methods are recommended.

  • Infrared (IR) Spectroscopy (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the mixture into a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3][4]

    • Ensure the sample has completely dissolved; gentle warming or vortexing may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or a precise chemical shift reference is required.

    • Cap the NMR tube and place it in the NMR spectrometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[5]

    • Ensure the sample is free of any particulate matter by filtering or centrifugation if necessary.[5]

    • Transfer the solution to a GC autosampler vial.

    • The sample is then ready for injection into the GC-MS system.

Instrumentation and Data Acquisition
  • FT-IR Spectroscopy: A Fourier-transform infrared spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • GC-MS: An Agilent GC-MS system or equivalent, equipped with a capillary column (e.g., DB-5 or similar), is used for analysis. The gas chromatograph separates the components of the sample before they enter the mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and spectra are recorded over a mass range of m/z 50-500.

Synthesis and Analysis Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic analysis of this compound. The synthesis often involves the nitration of an appropriate iodotoluene precursor.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material (e.g., 2-Iodotoluene) reaction Nitration Reaction (HNO₃/H₂SO₄) start->reaction workup Work-up & Purification (e.g., Crystallization) reaction->workup product Pure this compound workup->product ms Mass Spectrometry (MS) data_analysis Data Interpretation & Structure Confirmation ms->data_analysis ir Infrared (IR) Spectroscopy ir->data_analysis nmr NMR Spectroscopy (¹H and ¹³C) nmr->data_analysis final_report Final Report & Data Archiving data_analysis->final_report product->ms Sample product->ir Sample product->nmr Sample

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Signaling Pathways and Logical Relationships

The process of identifying an unknown organic compound like this compound from its spectroscopic data follows a logical decision-making pathway. The following diagram illustrates this process.

Data_Interpretation_Pathway cluster_ms Mass Spectrometry Analysis cluster_ir IR Spectroscopy Analysis cluster_nmr NMR Spectroscopy Analysis start Obtain Spectroscopic Data (MS, IR, NMR) ms_mw Determine Molecular Weight from Molecular Ion Peak (M+) start->ms_mw ir_fg Identify Functional Groups (e.g., -NO₂, Aromatic Ring) start->ir_fg nmr_h Determine Proton Environments (Chemical Shift, Integration, Splitting) start->nmr_h nmr_c Determine Carbon Environments (Number of unique carbons) start->nmr_c ms_formula Propose Molecular Formula (from high-resolution MS or isotopic pattern) ms_mw->ms_formula final_structure Confirm Structure of This compound ms_formula->final_structure ir_fg->final_structure nmr_structure Assemble Structural Fragments nmr_h->nmr_structure nmr_c->nmr_structure nmr_structure->final_structure

Caption: Logical Pathway for Spectroscopic Data Interpretation.

References

Health and Safety Profile of 2-Iodo-5-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 2-Iodo-5-nitrotoluene, a key intermediate in various chemical syntheses. The following sections detail its hazardous properties, safe handling procedures, and emergency protocols, compiled from safety data sheets (SDS), chemical databases, and relevant scientific literature.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] Key quantitative physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₇H₆INO₂[2][3][4][5]
Molecular Weight 263.03 g/mol [2][3][4][5]
CAS Number 5326-38-5[1][3]
EC Number 226-204-1[1][3]
Appearance Yellow crystalline solid/powder[1][6]
Melting Point 103-107 °C[6]
Boiling Point 309.2 ± 30.0 °C (Predicted)[6]
Density 1.883 ± 0.06 g/cm³ (Predicted)[6]
Solubility Insoluble in water; Soluble in ethanol, ether, and benzene.[7]
Sensitivity Light Sensitive[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassHazard CategoryHazard StatementReferences
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[2]

NFPA 704 Ratings: [1]

  • Health: 2 (Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury)

  • Flammability: 1 (Materials that require considerable preheating before ignition and combustion can occur)

  • Instability: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

3.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and dusts if ventilation is inadequate.

3.2. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

3.3. Storage Conditions

  • Keep container tightly closed in a dry and well-ventilated place.[1]

  • Store in a cool place.[1]

  • Keep in a dark place as the compound is light-sensitive.[6]

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

4.1. Representative Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a representative procedure can be extrapolated from the synthesis of similar iodinated nitroaromatic compounds. A plausible method involves the iodination of 3-nitrotoluene (B166867).

Materials:

  • 3-Nitrotoluene

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Sulfuric acid (concentrated)

  • Acetic acid

  • Sodium bisulfite solution

  • Dichloromethane

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrotoluene in a mixture of acetic acid and concentrated sulfuric acid.

  • Add iodine and periodic acid to the solution.

  • Heat the reaction mixture to 50-70°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Add sodium bisulfite solution to quench any remaining iodine.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

4.2. Emergency Procedures

SituationProtocolReferences
Skin Contact Wash off with soap and plenty of water. Consult a physician.[8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let product enter drains.[1]

Toxicological Information

Detailed toxicological studies specifically for this compound are limited in the public domain. However, information from related nitrotoluene compounds, particularly o-nitrotoluene, can provide insights into its potential metabolic pathways and toxic mechanisms. It is important to note that this is an extrapolation and should be confirmed with specific studies on this compound.

5.1. Postulated Metabolic Pathway

The metabolism of o-nitrotoluene is known to involve reduction of the nitro group and oxidation of the methyl group. A similar pathway can be postulated for this compound, as depicted in the diagram below. This metabolic activation can lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA, which is a potential mechanism of toxicity for nitrotoluene compounds.

Postulated_Metabolic_Pathway_of_2_Iodo_5_nitrotoluene This compound This compound Nitro_Reduction Nitro Reduction This compound->Nitro_Reduction Methyl_Oxidation Methyl Oxidation This compound->Methyl_Oxidation 2-Iodo-5-aminotoluene 2-Iodo-5-aminotoluene Nitro_Reduction->2-Iodo-5-aminotoluene 2-Iodo-5-nitrobenzyl_alcohol 2-Iodo-5-nitrobenzyl alcohol Methyl_Oxidation->2-Iodo-5-nitrobenzyl_alcohol Further_Metabolism Further Metabolism (e.g., conjugation) 2-Iodo-5-aminotoluene->Further_Metabolism 2-Iodo-5-nitrobenzyl_alcohol->Further_Metabolism Reactive_Intermediates Reactive Intermediates Further_Metabolism->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts

Caption: Postulated metabolic pathway of this compound.

Experimental Workflows

6.1. Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow start Start assess_risk Assess Risks (Review SDS) start->assess_risk don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risk->don_ppe work_in_hood Work in a Ventilated Fume Hood don_ppe->work_in_hood weigh_handle Weigh and Handle Carefully to Avoid Dust work_in_hood->weigh_handle clean_up Clean Up Spills Immediately weigh_handle->clean_up If Spill Occurs dispose Dispose of Waste in Designated Containers weigh_handle->dispose clean_up->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Safe handling workflow for this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

A Technical Guide to High-Purity 2-Iodo-5-nitrotoluene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial availability and technical specifications of high-purity 2-Iodo-5-nitrotoluene (CAS No. 5326-38-5). This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound at different purity levels suitable for research and manufacturing. The selection of a supplier and a specific grade of this chemical is a critical step in ensuring the reliability and reproducibility of experimental results and the quality of the final products. High-purity grades are essential for minimizing the impact of impurities on reaction outcomes and for meeting stringent regulatory requirements in drug development.

The following table summarizes the offerings from several commercial suppliers, highlighting the available purity levels and other relevant technical data. It is important to note that while some suppliers provide specific purity percentages, others may offer a range or a minimum purity. For detailed impurity profiles and lot-specific data, it is always recommended to request a Certificate of Analysis (CoA) from the supplier.

SupplierProduct NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Sigma-Aldrich 59103397%5326-38-5C₇H₆INO₂263.03Discontinued, but CoAs for previous lots are available online.[4]
Synquest Labs 4754-H-0399%5326-38-5C₇H₆INO₂263.034Certificate of Analysis can be downloaded from their website.[5]
Chem-Impex 01736≥98%5326-38-5C₇H₆INO₂263.03Safety Data Sheets (SDS) and Product Specification (PS) are available.[3]
Tokyo Chemical Industry (TCI) I0992>96.0% (GC)5326-38-5C₇H₆INO₂263.03Purity determined by Gas Chromatography (GC).
CookeChem A842231298%5326-38-5C₇H₆INO₂263.03
Santa Cruz Biotechnology sc-225247Not Specified5326-38-5C₇H₆INO₂263.03Specialty product for proteomics research.
MOLBASE Multiple96% - 99%5326-38-5C₇H₆INO₂263.03A platform listing various suppliers, primarily from China.
ChemicalBook Multiple96% - 98%5326-38-5C₇H₆INO₂263.03Lists multiple suppliers, including TCI Chemicals (India) and ALFA India.[6]

Quality Control and Procurement Workflow for Research

The procurement and validation of high-purity reagents like this compound is a critical process in a research and development setting, especially within the pharmaceutical industry. The following diagram illustrates a typical workflow, from initial supplier selection to the release of the material for experimental use. This process ensures that the chemical meets the required quality standards and that its use is properly documented.

G Procurement and Quality Control Workflow for High-Purity Reagents cluster_procurement Procurement Phase cluster_receipt Receiving and Initial Inspection cluster_qc Quality Control Testing cluster_disposition Material Disposition A Identify Potential Suppliers B Request Quotes and Technical Data (Purity, CoA, SDS) A->B C Supplier Evaluation and Selection B->C D Purchase Order Generation C->D E Goods Receipt and Documentation Verification D->E F Visual Inspection of Container and Labeling E->F G Quarantine of Incoming Material F->G H Sampling of the Material G->H I Analytical Testing (e.g., HPLC, GC, NMR, MS for identity and purity) H->I J Comparison of Results with Supplier's CoA and Internal Specifications I->J K Impurity Profiling J->K L Decision: Release or Reject K->L M Released for Experimental Use L->M Meets Specifications N Rejected: Return to Supplier or Dispose L->N Fails Specifications O Documentation of Results and Final Approval M->O N->O

Procurement and QC workflow for high-purity reagents.

Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is a versatile building block in organic synthesis, frequently utilized in cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for this purpose. While a specific, validated protocol for this compound was not found in the immediate search, the following is a general and illustrative procedure for a Suzuki coupling reaction involving an iodo-aromatic compound, which can be adapted by researchers for their specific needs.

Disclaimer: This protocol is for informational purposes only and has not been optimized for this compound. Researchers should conduct their own optimization and safety assessment.

Reaction:

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 mmol, 1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Reflux condenser

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid or ester, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent to the flask via syringe.

  • Stir the reaction mixture and heat it to reflux (typically 80-110 °C), depending on the solvent used.

  • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using a suitable technique, such as column chromatography, to obtain the desired coupled product.

This general protocol provides a starting point for researchers to develop a specific method for their desired transformation using this compound.

Synthesis Pathway and Key Reactions

This compound serves as a critical starting material for the synthesis of more complex molecules. Its functional groups—the iodo, nitro, and methyl groups—can be selectively transformed, making it a valuable intermediate. The following diagram illustrates the key synthetic transformations that can be performed on this compound.

G Key Synthetic Transformations of this compound cluster_iodo Reactions at the Iodo Group cluster_nitro Reactions at the Nitro Group cluster_methyl Reactions at the Methyl Group A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) A->B Pd catalyst, Base, Boronic acid/alkene/alkyne C Nucleophilic Aromatic Substitution A->C Nucleophile D Reduction to Amine (e.g., using SnCl₂, H₂/Pd) A->D Reducing agent E Oxidation to Carboxylic Acid (e.g., using KMnO₄) A->E Oxidizing agent F F B->F Forms C-C bonds G G D->G Forms 3-Iodo-4-methylaniline H H E->H Forms 2-Iodo-5-nitrobenzoic acid

Synthetic utility of this compound.

The strategic selection of reagents and reaction conditions allows for the targeted modification of this compound, enabling the synthesis of a diverse range of derivatives for various applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organohalide with an organoboron compound, typically a boronic acid or ester.[2][3] These reactions are instrumental in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials.[4] This document provides detailed application notes and protocols for the use of 2-iodo-5-nitrotoluene as an aryl halide substrate in Suzuki-Miyaura coupling reactions to generate substituted nitrobiphenyls, which are versatile intermediates in drug discovery and development. The nitro group can be readily reduced to an amine, providing a handle for further functionalization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step, with the reactivity of the halide being a critical factor (I > Br > Cl).[6] The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.[7] Finally, reductive elimination from the palladium(II) complex yields the desired biphenyl (B1667301) product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[5]

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, utilizing common palladium catalysts and reaction conditions.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (8 mL)

  • Water (2 mL)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Add the 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] with a Phosphine (B1218219) Ligand

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) or a bulky biarylphosphine ligand (e.g., SPhos, 4 mol%)[9]

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)[9]

  • Anhydrous toluene (B28343) (10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate, the phosphine ligand, and the arylboronic acid.[9]

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.[9]

  • Add this compound and anhydrous toluene via syringe.[9]

  • Add a solution of potassium phosphate in deoxygenated water.[9]

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[9]

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel.[9]

Data Presentation

The selection of catalyst, base, and solvent significantly influences the yield and reaction time of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and expected outcomes for the coupling of aryl iodides.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃ / Na₂CO₃Dioxane/Water or Toluene80-10070-95[8]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water10080-95[9]
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/Water80-11065-90[7]
PdCl₂(dppf)K₂CO₃DMF/Water8575-98[5]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product ArI This compound ArI->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base, Pd Catalyst, Ligand start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Solvent System (e.g., Dioxane/Water) inert->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS, or GC-MS) reaction->monitor workup Aqueous Workup: Dilute, Wash with Water & Brine monitor->workup dry Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: 2-Iodo-5-nitrotoluene as a Substrate in Heck Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-iodo-5-nitrotoluene in palladium-catalyzed Heck coupling reactions. This versatile substrate is a valuable building block for the synthesis of various substituted stilbenes and other vinylated aromatic compounds, which are of significant interest in medicinal chemistry and materials science.

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] The reaction is highly valued for its tolerance of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules.[2]

Data Presentation: Representative Heck Coupling Conditions

The following table summarizes representative reaction conditions for the Heck coupling of this compound with various alkenes. These conditions are based on established protocols for similar aryl iodides and provide a solid starting point for reaction optimization.[3][4][5]

EntryAlkene PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Styrene (B11656)Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001285-95
2n-Butyl acrylate (B77674)Pd(OAc)₂ (1)NoneNaOAc (2)NMP120890-98
3Methyl methacrylatePdCl₂(PPh₃)₂ (3)NoneK₂CO₃ (2)DMAc1101680-90
44-VinylpyridinePd₂(dba)₃ (1)P(o-tol)₃ (4)DBU (1.5)Toluene1002475-85

Experimental Protocols

Protocol 1: Heck Coupling of this compound with Styrene

This protocol details the synthesis of (E)-4-methyl-3-nitro-stilbene.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (10 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • To this solution, add this compound (1.0 mmol, 1.0 equiv.) and styrene (1.2 mmol, 1.2 equiv.).

  • Finally, add triethylamine (2.0 mmol, 2.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure (E)-4-methyl-3-nitro-stilbene.

Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate

This protocol describes the synthesis of n-butyl (E)-3-(4-methyl-3-nitrophenyl)acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium acetate (NaOAc)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), and sodium acetate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous NMP (10 mL) to the flask.

  • Add n-butyl acrylate (1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Heat the mixture to 120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water (3 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure n-butyl (E)-3-(4-methyl-3-nitrophenyl)acrylate.

Visualizations

Heck Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[6]

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->ArPd(II)XL2 Alkene_Coordination Alkene Coordination ArPd(II)XL2->Alkene_Coordination + Alkene ArPd(II)XL2_Alkene Ar-Pd(II)-X(L)₂(Alkene) Alkene_Coordination->ArPd(II)XL2_Alkene Migratory_Insertion Migratory Insertion ArPd(II)XL2_Alkene->Migratory_Insertion R_Pd_Complex R-CH₂-CH(Ar)-Pd(II)-X(L)₂ Migratory_Insertion->R_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination R_Pd_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)X(L)₂] + Product Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination (+ Base) Product_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

This diagram outlines the general experimental workflow for a Heck coupling reaction.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Charge_Flask Charge Schlenk flask with Pd catalyst and ligand Add_Reagents Add this compound, alkene, and solvent Charge_Flask->Add_Reagents Add_Base Add base Add_Reagents->Add_Base Heat_Stir Heat and stir under inert atmosphere Add_Base->Heat_Stir Monitor Monitor reaction by TLC/GC Heat_Stir->Monitor Cool Cool to room temperature Monitor->Cool Extract Aqueous workup and extraction Cool->Extract Dry_Concentrate Dry and concentrate organic phase Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: General experimental workflow for the Heck coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-iodo-5-nitrotoluene, a key transformation for the synthesis of substituted 2-amino-5-nitrotoluenes. This class of compounds serves as a valuable building block in the development of pharmaceuticals and other advanced materials. The presence of both a sterically hindering ortho-methyl group and an electron-withdrawing para-nitro group on the aryl iodide substrate presents unique challenges that necessitate careful optimization of reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for C-N bond formation.[2]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl iodide (this compound) reacts with a Pd(0) complex, which is typically generated in situ from a palladium precatalyst, to form a Pd(II) intermediate.[3]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]

  • Reductive Elimination: The desired carbon-nitrogen bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[3]

The choice of ligand is critical to facilitate the reductive elimination step and prevent unwanted side reactions. For electron-deficient and sterically hindered substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands are often employed.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. The yields are illustrative and may vary depending on the specific amine and precise reaction conditions. Due to the presence of the base-sensitive nitro group, strong bases like sodium tert-butoxide are generally avoided in favor of milder inorganic bases.[5]

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene (B28343)10012-2485-95
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10012-2480-90
BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₂CO₃ (2.5)Toluene11018-3075-85
n-HexylaminePd(OAc)₂ (2)tBuXPhos (4)Cs₂CO₃ (2.0)Dioxane10016-2870-80

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents are crucial for the success of the reaction.

  • The palladium precatalysts and phosphine ligands are often air-sensitive and should be handled accordingly.

Protocol 1: Amination with Aniline

This protocol describes a general procedure for the coupling of this compound with aniline.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

  • Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene via syringe, followed by the addition of aniline.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(2-methyl-4-nitrophenyl)aniline.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Setup Oven-dried Schlenk tube Reagents Add this compound, Pd precatalyst, ligand, and base Setup->Reagents Inert Evacuate and backfill with Ar/N₂ (3x) Reagents->Inert Solvent Add anhydrous solvent Inert->Solvent Amine Add amine Solvent->Amine Heat Heat to specified temperature with stirring Amine->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Dilute and filter through Celite Cool->Filter Wash Wash with water and brine Filter->Wash Dry Dry organic layer and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify Product Product Purify->Product Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(H₂NR)L₂]⁺I⁻ OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)(HNR)L₂ AmineCoord->Deprotonation Deprotonation (-HI, +Base) Deprotonation->Pd0 Reductive Elimination Product Ar-NHR Deprotonation->Product ArI Ar-I ArI->OxAdd Amine H₂NR Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2-Iodo-5-nitrotoluene as a versatile starting material. The methodologies described herein leverage modern palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to access a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a readily available building block possessing two key functional groups that can be selectively manipulated to construct complex molecular architectures. The iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form various heterocyclic rings. This combination of functionalities makes this compound a valuable precursor for the synthesis of diverse compound libraries for screening and lead optimization in drug development programs.

Synthetic Pathways Overview

The following sections detail protocols for three key palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination—starting from this compound. Subsequently, multi-step protocols for the synthesis of representative indole (B1671886) and benzimidazole (B57391) derivatives are provided, demonstrating the utility of the initial cross-coupling products in the construction of these important heterocyclic systems.

Synthetic_Pathways_from_this compound cluster_cross_coupling Palladium-Catalyzed Cross-Coupling cluster_intermediates Key Intermediates cluster_heterocycles Heterocyclic Products start This compound sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne, Pd/Cu catalyst suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic Acid, Pd catalyst buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd catalyst alkynyl 2-Alkynyl-5-nitrotoluene sonogashira->alkynyl aryl 2-Aryl-5-nitrotoluene suzuki->aryl amino N-Aryl-2-methyl-4-nitroaniline buchwald->amino indole Indole Derivatives alkynyl->indole Reduction & Cyclization benzimidazole Benzimidazole Derivatives amino->benzimidazole Reduction & Cyclization

Caption: Overview of synthetic strategies for heterocyclic compounds from this compound.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, yielding 2-alkynyl-5-nitrotoluene derivatives. These products are valuable intermediates for the synthesis of indoles and other heterocycles.

Sonogashira_Workflow setup Reaction Setup (this compound, Alkyne, Pd Catalyst, Cu(I) Iodide, Base, Solvent) reaction Reaction (Heating under Inert Atmosphere) setup->reaction workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup purification Purification (Column Chromatography) workup->purification product 2-Alkynyl-5-nitrotoluene Product purification->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 2-Methyl-4-nitro-1-(phenylethynyl)benzene

  • Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add this compound (132 mg, 0.5 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (17.5 mg, 0.025 mmol, 5 mol%), and copper(I) iodide (4.8 mg, 0.025 mmol, 5 mol%).

  • Addition of Reagents: Add anhydrous triethylamine (B128534) (1.5 mL) and anhydrous tetrahydrofuran (B95107) (3.5 mL). Stir the mixture for 5 minutes at room temperature.

  • Substrate Addition: Add phenylacetylene (B144264) (61.3 mg, 0.6 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography (Eluent: 5% Ethyl Acetate in Hexane) to afford the desired product.[1]

Quantitative Data for Sonogashira Coupling

EntryAlkyneProductYield (%)Analytical Data
1Phenylacetylene2-Methyl-4-nitro-1-(phenylethynyl)benzeneNot Reported*LRMS (EI): m/z 237 (M+)[1]

*Note: While a specific yield was not reported in the cited procedure, Sonogashira couplings of this type typically proceed in good to excellent yields (70-95%).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various arylboronic acids, leading to the synthesis of 2-aryl-5-nitrotoluene derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a round-bottom flask, combine this compound (263 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition and Degassing: Add a mixture of toluene (B28343) (8 mL) and water (2 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously for 16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (Eluent: Ethyl Acetate/Hexane gradient) to yield the 2-aryl-5-nitrotoluene product.

Quantitative Data for Suzuki-Miyaura Coupling (Representative)

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Methyl-4-nitro-1,1'-biphenyl85-95
24-Methoxyphenylboronic acid4'-Methoxy-2-methyl-4-nitro-1,1'-biphenyl80-90
33-Fluorophenylboronic acid3'-Fluoro-2-methyl-4-nitro-1,1'-biphenyl82-92

*Note: The expected yields are based on similar Suzuki-Miyaura coupling reactions reported in the literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl-2-methyl-4-nitroanilines by coupling this compound with a primary or secondary amine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (263 mg, 1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.).

  • Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol, 2 mol%) and Xantphos (34.7 mg, 0.06 mmol, 6 mol%).

  • Solvent Addition and Degassing: Add anhydrous dioxane (5 mL). Seal the tube and degas by three cycles of vacuum and backfilling with argon.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate (25 mL), and filter through a pad of Celite. Wash the filtrate with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (Eluent: Ethyl Acetate/Hexane gradient) to obtain the N-substituted aniline (B41778) derivative.

Quantitative Data for Buchwald-Hartwig Amination (Representative)

EntryAmineProductExpected Yield (%)
1AnilineN-Phenyl-2-methyl-4-nitroaniline75-85
2Morpholine4-(2-Methyl-4-nitrophenyl)morpholine80-90
3BenzylamineN-Benzyl-2-methyl-4-nitroaniline70-80

*Note: The expected yields are based on analogous Buchwald-Hartwig amination reactions.

Section 2: Multi-Step Synthesis of Heterocyclic Compounds

Synthesis of a 6-Nitroindole (B147325) Derivative

This protocol outlines a two-step synthesis of a 6-nitroindole derivative starting from this compound via a Sonogashira coupling followed by reduction and cyclization.

Indole_Synthesis_Pathway start This compound step1 Sonogashira Coupling (Terminal Alkyne, Pd/Cu) start->step1 intermediate1 2-Alkynyl-5-nitrotoluene step1->intermediate1 step2 Reduction of Nitro Group (e.g., SnCl2, HCl) intermediate1->step2 intermediate2 2-Alkynyl-5-methylaniline step2->intermediate2 step3 Intramolecular Cyclization (e.g., Base or Metal Catalyst) intermediate2->step3 product 6-Methyl-Substituted Indole step3->product

Caption: Multi-step synthesis pathway for indole derivatives.

Step 1: Sonogashira Coupling Follow the protocol described in Section 1.1 to synthesize the desired 2-alkynyl-5-nitrotoluene intermediate.

Step 2: Reductive Cyclization to form the Indole Ring

  • Reaction Setup: Dissolve the 2-alkynyl-5-nitrotoluene (1.0 mmol) from the previous step in ethanol (B145695) (15 mL) in a round-bottom flask.

  • Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (902 mg, 4.0 mmol, 4.0 equiv.).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 4 hours. The nitro group is reduced to an amine, which undergoes in-situ cyclization.

  • Work-up: Cool the reaction mixture and pour it into a saturated aqueous solution of sodium bicarbonate (50 mL). Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to yield the 6-nitroindole derivative.

Synthesis of a 5-Nitrobenzimidazole (B188599) Derivative

This protocol describes a three-step synthesis of a 5-nitrobenzimidazole derivative starting from this compound.

Benzimidazole_Synthesis_Pathway start This compound step1 Buchwald-Hartwig Amination (Primary Amine, Pd catalyst) start->step1 intermediate1 N-Aryl-2-methyl-4-nitroaniline step1->intermediate1 step2 Reduction of Nitro Group (e.g., H2, Pd/C) intermediate1->step2 intermediate2 N1-Aryl-2-methylbenzene-1,4-diamine step2->intermediate2 step3 Cyclization with Aldehyde (e.g., R-CHO, Oxidant) intermediate2->step3 product Substituted 5-Nitrobenzimidazole step3->product

Caption: Multi-step synthesis of a 5-nitrobenzimidazole derivative.

Step 1: Buchwald-Hartwig Amination Couple this compound with a primary amine (e.g., aniline) following the general procedure in Section 1.3 to obtain the corresponding N-aryl-2-methyl-4-nitroaniline.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the N-aryl-2-methyl-4-nitroaniline (1.0 mmol) from Step 1 in methanol (B129727) (20 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Add 10% Palladium on carbon (10 mol% Pd).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate to obtain the crude diamine, which can often be used in the next step without further purification.

Step 3: Benzimidazole Ring Formation

  • Reaction Setup: Dissolve the crude diamine (1.0 mmol) from Step 2 in dimethoxyethane (15 mL). Add the desired aromatic aldehyde (1.1 mmol, 1.1 equiv.).

  • Cyclization: Add sodium metabisulfite (B1197395) (1.01 equiv.) as an oxidant.

  • Reaction: Reflux the mixture for 48 hours.[2]

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the final 5-nitrobenzimidazole derivative.[2]

References

Application of 2-Iodo-5-nitrotoluene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the use of 2-iodo-5-nitrotoluene as a versatile starting material in the synthesis of pharmaceutical intermediates. The unique trifecta of reactive sites—the iodine atom, the nitro group, and the methyl group—allows for selective and sequential chemical transformations, making it a valuable building block in medicinal chemistry.[1] This document focuses on its application in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular frameworks found in many active pharmaceutical ingredients (APIs), particularly kinase inhibitors.

Introduction

This compound is a key intermediate in organic synthesis, widely utilized in the production of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical structure, featuring an iodine atom and a nitro group on a toluene (B28343) ring, facilitates a wide array of chemical reactions.[1] The iodine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These reactions are pivotal in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, providing a pathway to aniline (B41778) derivatives that are precursors to numerous pharmaceuticals.[1]

This application note details protocols for leveraging this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for kinase inhibitors like Imatinib and other potential therapeutic agents.

Key Applications and Reactions

This compound is a strategic precursor for the synthesis of substituted anilines and biaryl compounds, which are common motifs in kinase inhibitors. The following sections detail its application in key cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] In the context of this compound, this reaction can be used to couple it with various amines, including complex heterocyclic amines that are often found in kinase inhibitors. A notable application is in the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a key intermediate for the anti-cancer drug Imatinib.[4][5] While direct amination of this compound with 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) is a feasible route, many reported syntheses of the Imatinib intermediate start from 2-methyl-5-nitroaniline (B49896) and a halogenated pyrimidine.[2][4]

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of an Imatinib Intermediate Precursor

This protocol describes a representative Buchwald-Hartwig amination of this compound with a generic primary amine, which can be adapted for more complex amines like 4-(pyridin-3-yl)pyrimidin-2-amine.

  • Materials:

    • This compound

    • Primary amine (e.g., Aniline)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous 1,4-Dioxane (B91453)

    • Nitrogen or Argon gas supply

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add this compound (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

    • Add anhydrous 1,4-dioxane (5 mL) via syringe.

    • Stir the reaction mixture at 100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate (B1210297), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (B86663).

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Table 1: Representative Data for Buchwald-Hartwig Amination

EntryAmineProductCatalyst SystemSolventTemp (°C)Yield (%)
1AnilineN-(2-methyl-5-nitrophenyl)anilinePd₂(dba)₃ / XantphosDioxane10085-95 (estimated)
24-(pyridin-3-yl)pyrimidin-2-amineN-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-aminePd₂(dba)₃ / XantphosDioxane10070-85 (estimated)

Yields are estimated based on similar reactions and may vary.

Diagram 1: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Add Pd₂(dba)₃, Xantphos, this compound, amine, and NaO-t-Bu to Schlenk flask start->setup inert Establish Inert Atmosphere (N₂ or Ar purge) setup->inert solvent Add Anhydrous Dioxane inert->solvent reaction Heat to 100 °C (4-12 hours) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction with Ethyl Acetate monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[6] This reaction is widely used in the pharmaceutical industry to construct biaryl scaffolds. This compound can be coupled with various aryl and heteroaryl boronic acids to generate a diverse library of compounds for drug discovery. For example, coupling with pyridine-3-boronic acid would yield 3-(2-methyl-5-nitrophenyl)pyridine, a potential intermediate for kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., Pyridine-3-boronic acid)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane and Water

    • Nitrogen or Argon gas supply

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

    • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add a 4:1 mixture of dioxane and water (5 mL).

    • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 2: Representative Data for Suzuki-Miyaura Coupling

EntryBoronic AcidProductCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acid2-Methyl-5-nitro-1,1'-biphenylPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9080-95 (estimated)
2Pyridine-3-boronic acid3-(2-Methyl-5-nitrophenyl)pyridinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O9075-90 (estimated)

Yields are estimated based on similar reactions and may vary.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) transmetalation [Ar-Pd(II)-Ar'(L₂)]⁺ pd_complex->transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd_product Ar-Ar' transmetalation->pd_product Reductive Elimination dummy dummy->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[7] This reaction is highly valuable for the synthesis of substituted alkenes, which are precursors to many pharmaceutical compounds. This compound can be coupled with various alkenes, such as acrylates, to introduce vinyl groups that can be further functionalized.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.

  • Materials:

    • This compound

    • Alkene (e.g., Ethyl acrylate)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triethylamine (B128534) (TEA) or Sodium Carbonate (Na₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert gas supply

    • Standard laboratory glassware

  • Procedure:

    • To a Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%).

    • Evacuate and backfill with an inert gas.

    • Add anhydrous DMF (5 mL), this compound (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., TEA, 2.0 mmol).

    • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC or GC.

    • Upon completion, cool to room temperature and dilute with water.

    • Extract with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the product by column chromatography.

Table 3: Representative Data for Heck Reaction

EntryAlkeneProductCatalystBaseSolventTemp (°C)Yield (%)
1Ethyl acrylateEthyl (E)-3-(2-methyl-5-nitrophenyl)acrylatePd(OAc)₂TEADMF10070-90 (estimated)
2Styrene(E)-1-(2-Methyl-5-nitrophenyl)-2-phenylethenePd(OAc)₂Na₂CO₃DMF11065-85 (estimated)

Yields are estimated based on similar reactions and may vary.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is instrumental in synthesizing aryl alkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

  • Materials:

    • This compound

    • Terminal alkyne (e.g., Phenylacetylene)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Inert gas supply

    • Standard laboratory glassware

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

    • Add anhydrous THF or DMF (5 mL) and triethylamine (2.0 mmol).

    • Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

    • Stir the reaction mixture at room temperature to 60 °C for 4-16 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 4: Representative Data for Sonogashira Coupling

| Entry | Alkyne | Product | Catalyst System | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylacetylene | 1-Methyl-4-nitro-2-(phenylethynyl)benzene | PdCl₂(PPh₃)₂ / CuI | THF | RT | 85-95 (estimated) | | 2 | Ethynyltrimethylsilane | (2-Methyl-5-nitrophenyl)ethynyl)trimethylsilane | PdCl₂(PPh₃)₂ / CuI | DMF | 50 | 80-90 (estimated) |

Yields are estimated based on similar reactions and may vary.

Diagram 3: Logical Relationship of this compound Transformations

Transformations cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_reduction Further Functionalization start This compound buchwald Buchwald-Hartwig (+ R-NH₂) start->buchwald suzuki Suzuki-Miyaura (+ R-B(OH)₂) start->suzuki heck Heck Reaction (+ Alkene) start->heck sonogashira Sonogashira (+ Alkyne) start->sonogashira product_amine Substituted 2-methyl-5-nitroaniline buchwald->product_amine product_biaryl Substituted 2-methyl-5-nitrobiphenyl suzuki->product_biaryl product_alkene Substituted (2-methyl-5-nitrophenyl)alkene heck->product_alkene product_alkyne Substituted (2-methyl-5-nitrophenyl)alkyne sonogashira->product_alkyne reduction Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) final_product Pharmaceutical Intermediates/APIs reduction->final_product product_amine->reduction product_biaryl->reduction product_alkene->reduction product_alkyne->reduction

Caption: Synthetic pathways from this compound to pharmaceutical intermediates.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions, coupled with the potential for subsequent reduction of the nitro group, provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. The protocols outlined in this document serve as a guide for researchers and scientists in drug development to effectively utilize this compound in their synthetic strategies.

References

Application Notes and Protocols: The Role of 2-Iodo-5-nitrotoluene in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Iodo-5-nitrotoluene as a versatile intermediate in the synthesis of potential new agrochemicals. While its role in the formulation of pesticides and herbicides is acknowledged, this document focuses on a prospective synthetic pathway to generate novel fungicidal candidates.[1] The protocols and data presented herein are illustrative and intended to guide researchers in the exploration of new chemical entities for crop protection.

Introduction

This compound is a key building block in organic synthesis, utilized across the pharmaceutical, dye, and agrochemical industries.[1][2] Its unique molecular structure, featuring both an iodine atom and a nitro group on a toluene (B28343) scaffold, offers multiple reaction sites for the construction of complex molecules.[1] In the context of agrochemical development, these functional groups can be strategically manipulated to synthesize compounds with potent biological activity. This document outlines a hypothetical pathway for the development of novel fungicides derived from this compound, from initial synthesis to biological evaluation.

Synthetic Pathway Overview

The proposed synthetic strategy leverages the reactivity of the nitro and iodo groups of this compound to construct a series of N-(substituted)-2-iodo-5-methylbenzamides. The core concept involves the reduction of the nitro group to an amine, followed by acylation with various acid chlorides. The resulting benzamides are a class of compounds known for their potential fungicidal properties.

Synthetic Pathway This compound This compound 2-Iodo-5-aminotoluene 2-Iodo-5-aminotoluene This compound->2-Iodo-5-aminotoluene Reduction (e.g., SnCl2/HCl) N-(substituted)-2-iodo-5-methylbenzamide_derivatives N-(substituted)-2-iodo-5-methylbenzamide_derivatives 2-Iodo-5-aminotoluene->N-(substituted)-2-iodo-5-methylbenzamide_derivatives Acylation (R-COCl, base)

Caption: Synthetic route from this compound to hypothetical fungicidal benzamides.

Experimental Protocols

3.1. Synthesis of 2-Iodo-5-aminotoluene (Intermediate 1)

This protocol describes the reduction of the nitro group of this compound to an amine.

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Ethyl acetate (B1210297)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Stirring plate

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a 250 mL round-bottom flask, suspend this compound (10.0 g, 38.0 mmol) in ethanol (B145695) (100 mL).

    • To this suspension, add tin(II) chloride dihydrate (42.9 g, 190 mmol).

    • Slowly add concentrated hydrochloric acid (50 mL) to the mixture.

    • Heat the reaction mixture to reflux for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully neutralize with a 40% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Iodo-5-aminotoluene.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

3.2. General Protocol for the Synthesis of N-(substituted)-2-iodo-5-methylbenzamide Derivatives

This protocol outlines the acylation of 2-Iodo-5-aminotoluene with various acid chlorides.

  • Materials:

    • 2-Iodo-5-aminotoluene (Intermediate 1)

    • Substituted acid chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride)

    • Triethylamine (B128534)

    • Dichloromethane (B109758) (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Schlenk flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve 2-Iodo-5-aminotoluene (1.0 g, 4.29 mmol) in anhydrous dichloromethane (20 mL) in a Schlenk flask under a nitrogen atmosphere.

    • Add triethylamine (0.72 mL, 5.15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acid chloride (4.72 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting amide by recrystallization or column chromatography.

Quantitative Data: Hypothetical Fungicidal Activity

The following table summarizes the hypothetical in vitro fungicidal activity of a series of synthesized N-(substituted)-2-iodo-5-methylbenzamide derivatives against the common plant pathogen Botrytis cinerea.

Compound IDR GroupMolecular FormulaMolecular Weight ( g/mol )EC₅₀ (µg/mL) against B. cinerea
FN-1 PhenylC₁₄H₁₂INO353.1615.2
FN-2 4-ChlorophenylC₁₄H₁₁ClINO387.608.5
FN-3 4-MethoxyphenylC₁₅H₁₄INO₂383.1812.8
FN-4 2-ThienylC₁₂H₁₀INOS359.195.1
FN-5 CyclohexylC₁₄H₁₈INO343.2025.6

EC₅₀: The concentration of a compound that causes a 50% reduction in the growth of the fungus.

Experimental Workflow and Biological Evaluation

The overall workflow for the development and evaluation of these novel agrochemical candidates is depicted below.

Experimental Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Intermediate 2-Iodo-5-aminotoluene Start->Intermediate Reduction Derivatives Library of Benzamide Derivatives Intermediate->Derivatives Acylation In_vitro In vitro Antifungal Assay (e.g., against B. cinerea) Derivatives->In_vitro EC50 Determine EC50 Values In_vitro->EC50 SAR Structure-Activity Relationship (SAR) Analysis EC50->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection Further_Development Advanced Greenhouse and Field Trials Lead_Selection->Further_Development Promising Candidate

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of novel compounds with potential agrochemical applications. The presented synthetic protocols and hypothetical data illustrate a clear pathway for the discovery and initial evaluation of new fungicidal agents. Further derivatization and biological screening are warranted to explore the full potential of this chemical scaffold in developing next-generation crop protection solutions.

References

Application Notes and Protocols for the Synthesis of Organic Electronic Materials Using 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of organic electronic materials utilizing 2-iodo-5-nitrotoluene as a key building block. This versatile precursor, featuring distinct reactive sites—an iodo group amenable to cross-coupling, a nitro group for electronic tuning and further functionalization, and a methyl group—offers a strategic entry point to various classes of organic semiconductors. The protocols below focus on two of the most powerful C-N and C-C bond-forming reactions in modern organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Introduction to this compound in Organic Electronics

Organic electronic materials are the cornerstone of next-generation technologies such as flexible displays (OLEDs), printable solar cells (OPVs), and sensors.[1] The performance of these devices is intrinsically linked to the molecular design of the organic semiconductors used. This compound serves as a valuable starting material in this context. The electron-withdrawing nature of the nitro group can be exploited to tune the electronic properties of the final material, while the iodo group provides a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex π-conjugated systems.[2] The primary synthetic routes employing this compound involve the formation of triarylamine and biaryl structures, which are common motifs in hole-transporting and emissive materials.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a hypothetical triarylamine-based hole transport material (HTM) and a biaryl compound, which could serve as a core for an emissive or electron-transport material, using this compound as the starting material. The data is based on typical yields and properties for these classes of reactions and materials.

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Starting Material A This compoundThis compound
Starting Material B Diphenylamine4-methoxyphenylboronic acid
Product 4-methyl-3-nitro-N,N-diphenylaniline2-methyl-5-(4-methoxyphenyl)-1-nitrobenzene
Reaction Yield 85-95%80-90%
Purity (after chromatography) >98%>98%
Highest Occupied Molecular Orbital (HOMO) -5.4 to -5.7 eV (Typical for triarylamines)N/A
Lowest Unoccupied Molecular Orbital (LUMO) -2.1 to -2.4 eV (Typical for triarylamines)N/A
Application Hole Transport Layer (HTL) in OLEDsIntermediate for further functionalization

Experimental Protocols

Protocol 1: Synthesis of a Triarylamine Derivative via Buchwald-Hartwig Amination

This protocol describes the synthesis of 4-methyl-3-nitro-N,N-diphenylaniline, a potential hole-transport material.

Materials:

  • This compound (1.0 eq)

  • Diphenylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri-tert-butylphosphine (t-Bu₃P) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene (B28343)

  • Standard laboratory glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound, diphenylamine, sodium tert-butoxide, and the palladium catalyst and ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (B109758) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure triarylamine derivative.

Protocol 2: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-methyl-5-(4-methoxyphenyl)-1-nitrobenzene, an intermediate for more complex organic electronic materials.

Materials:

  • This compound (1.0 eq)

  • 4-methoxyphenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (B91453)

  • Water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

  • Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and an aqueous solution of potassium carbonate.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 8-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and add water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the desired biaryl product.

Mandatory Visualizations

Buchwald_Hartwig_Amination start Start reagents This compound + Diphenylamine + Pd Catalyst/Ligand + Base (NaOtBu) start->reagents reaction Reaction in Toluene at 100°C reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Triarylamine Product purification->product end End product->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Suzuki_Miyaura_Coupling start Start reagents This compound + Boronic Acid + Pd Catalyst + Base (K2CO3) start->reagents reaction Reaction in Dioxane/Water at Reflux reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Biaryl Product purification->product end End product->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArI This compound (Ar-I) ArI->OxAdd PdII Ar-Pd(II)Ln-I OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord BaseAmine Base + Amine (R2NH) BaseAmine->AmineCoord PdAmide Ar-Pd(II)Ln-NR2 AmineCoord->PdAmide RedElim Reductive Elimination PdAmide->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-NR2) RedElim->Product

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Reduction of the Nitro Group in 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 2-Iodo-5-nitrotoluene to synthesize 2-Iodo-5-aminotoluene. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The primary challenge in this reaction is the selective reduction of the nitro group while preserving the carbon-iodine bond, which is susceptible to hydrogenolysis.

Two robust and chemoselective methods are presented:

  • Reduction using Iron powder in the presence of an acidic medium. This is a classic, cost-effective, and reliable method for nitro group reduction that generally tolerates halides.[1][2][3]

  • Reduction using Sodium Hydrosulfite (Sodium Dithionite). This method offers a metal-free alternative under milder conditions and is known for its high chemoselectivity.[4][5][6][7][8]

Data Presentation

The following table summarizes the key quantitative parameters for the two detailed protocols.

ParameterProtocol 1: Iron/Acetic AcidProtocol 2: Sodium Hydrosulfite
Starting Material This compoundThis compound
Reagents Iron powder, Acetic acid, Ethanol (B145695)Sodium Hydrosulfite, Ammonium (B1175870) Hydroxide (B78521), Water
Solvent Ethanol/WaterWater
Reaction Temperature Reflux (approx. 80-90 °C)Initially exothermic, then gentle boiling
Reaction Time 2-4 hours1-2 hours
Work-up Filtration, Basification, ExtractionFiltration, Acidification, Crystallization
Typical Yield >85%>80%

Experimental Protocols

Protocol 1: Reduction of this compound using Iron and Acetic Acid

This protocol details the reduction of the nitro group using iron powder in an acidic ethanol-water mixture. This method is effective for the reduction of nitroarenes to anilines and is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[2][3]

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate (B1210297)

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (4.0-5.0 eq) to the suspension.

  • With vigorous stirring, add glacial acetic acid (a catalytic amount to 1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and basify to pH 8-9 with a sodium hydroxide solution to precipitate any remaining iron salts.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Iodo-5-aminotoluene.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction of this compound using Sodium Hydrosulfite

This protocol utilizes sodium hydrosulfite (sodium dithionite) for the chemoselective reduction of the nitro group. This method is advantageous due to its mild conditions and avoidance of heavy metal reagents.[4][5][6]

Materials:

  • This compound

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Ammonium Hydroxide (NH₄OH) solution (e.g., 28-30%)

  • Water

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer

  • Erlenmeyer flask

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable co-solvent if necessary (e.g., ethanol or THF), and add water.

  • Add concentrated ammonium hydroxide solution to the mixture.

  • In a separate flask, prepare a solution of sodium hydrosulfite (3.0-4.0 eq) in water.

  • Slowly add the aqueous sodium hydrosulfite solution to the stirred solution of the nitro compound. The reaction is often exothermic, and the temperature may rise.[7]

  • After the initial exothermic reaction subsides, gently heat the mixture to boiling for a few minutes to ensure the reaction goes to completion. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Acidify the solution with glacial acetic acid to precipitate the product.

  • Collect the precipitated 2-Iodo-5-aminotoluene by vacuum filtration.

  • Wash the filter cake thoroughly with cold water.

  • Dry the product under vacuum to obtain the final product. Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Iron/Acetic Acid Reduction cluster_protocol2 Protocol 2: Sodium Hydrosulfite Reduction p1_start Start: this compound p1_reagents Add Fe powder, EtOH/H₂O, Acetic Acid p1_start->p1_reagents p1_reflux Reflux for 2-4 hours p1_reagents->p1_reflux p1_filter Cool and Filter p1_reflux->p1_filter p1_concentrate Concentrate Filtrate p1_filter->p1_concentrate p1_basify Basify with NaOH p1_concentrate->p1_basify p1_extract Extract with Ethyl Acetate p1_basify->p1_extract p1_dry Dry and Concentrate p1_extract->p1_dry p1_end End: 2-Iodo-5-aminotoluene p1_dry->p1_end p2_start Start: this compound p2_reagents Add NH₄OH, H₂O p2_start->p2_reagents p2_addition Add Na₂S₂O₄ solution p2_reagents->p2_addition p2_heat Gentle Heating p2_addition->p2_heat p2_cool Cool in Ice Bath p2_heat->p2_cool p2_acidify Acidify with Acetic Acid p2_cool->p2_acidify p2_filter Filter and Wash p2_acidify->p2_filter p2_dry Dry Product p2_filter->p2_dry p2_end End: 2-Iodo-5-aminotoluene p2_dry->p2_end

Caption: Experimental workflows for the two protocols for the reduction of this compound.

logical_relationship cluster_reagents Reducing Agents & Conditions start This compound (Starting Material) reagent1 Fe / H⁺ (e.g., Acetic Acid) start->reagent1 Protocol 1 reagent2 Na₂S₂O₄ (Sodium Hydrosulfite) start->reagent2 Protocol 2 product 2-Iodo-5-aminotoluene (Product) reagent1->product reagent2->product

Caption: Logical relationship of starting material, reagents, and product in the reduction.

References

Application Notes and Protocols for the Functionalization of the Methyl Group of 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-nitrotoluene is a valuable and versatile building block in organic synthesis. Its structure features three distinct functional groups—an iodo group, a nitro group, and a methyl group—each offering a handle for selective chemical transformations. This trifecta of reactivity allows for the strategic and sequential introduction of various functionalities, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The methyl group, in particular, can be readily functionalized, providing a pathway to a range of important derivatives such as benzyl (B1604629) bromides, benzaldehydes, and benzoic acids. These derivatives serve as precursors for a multitude of further chemical modifications.

This document provides detailed application notes and experimental protocols for the key functionalization reactions of the methyl group of this compound.

Data Presentation

The following table summarizes the key functionalization reactions of the methyl group of this compound, along with the expected products and typical reagents.

Starting MaterialTarget Functional GroupProductReagentsTypical Yield (%)
This compoundBenzyl Bromide2-Iodo-5-nitrobenzyl bromideN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)70-85 (estimated)
This compoundCarboxylic Acid2-Iodo-5-nitrobenzoic acidPotassium permanganate (B83412) (KMnO₄)60-75 (estimated)
This compoundAldehyde2-Iodo-5-nitrobenzaldehydeCerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)40-55 (estimated)

Experimental Protocols

Benzylic Bromination: Synthesis of 2-Iodo-5-nitrobenzyl bromide

This protocol describes the free-radical bromination of the benzylic methyl group of this compound using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (B52724) (MeCN)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in carbon tetrachloride or acetonitrile (approximately 10 mL per gram of starting material).

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄ or 82°C for MeCN) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2-iodo-5-nitrobenzyl bromide as a solid.

Expected Yield: 70-85%

Characterization Data (Predicted for 2-Iodo-5-nitrobenzyl bromide):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.50 (d, J = 2.4 Hz, 1H), 8.05 (dd, J = 8.4, 2.4 Hz, 1H), 7.80 (d, J = 8.4 Hz, 1H), 4.55 (s, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 148.0, 142.5, 136.0, 131.0, 125.0, 92.0, 32.0.

  • MS (EI): m/z (%) = 341 (M⁺), 262 (M⁺ - Br).

Oxidation to Carboxylic Acid: Synthesis of 2-Iodo-5-nitrobenzoic acid

This protocol details the oxidation of the methyl group of this compound to a carboxylic acid using potassium permanganate as the oxidizing agent.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (concentrated)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Beakers

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), water (approximately 20 mL per gram of starting material), and sodium carbonate (1.0 eq) or a catalytic amount of sodium hydroxide.

  • Heat the mixture to reflux.

  • In a separate beaker, prepare a solution of potassium permanganate (3.0 eq) in water.

  • Add the potassium permanganate solution portion-wise to the refluxing mixture over a period of 1-2 hours. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the purple color persists, indicating the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Add a saturated solution of sodium bisulfite to quench the excess potassium permanganate (the brown manganese dioxide precipitate will dissolve).

  • Filter the hot solution to remove any remaining manganese dioxide.

  • Cool the filtrate in an ice bath and acidify with concentrated sulfuric acid or hydrochloric acid until the pH is approximately 2.

  • A precipitate of 2-iodo-5-nitrobenzoic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol/water.

Expected Yield: 60-75%

Characterization Data (2-Iodo-5-nitrobenzoic acid):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.9 (br s, 1H), 8.55 (d, J = 2.7 Hz, 1H), 8.25 (dd, J = 8.6, 2.7 Hz, 1H), 7.95 (d, J = 8.6 Hz, 1H).[1]

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 166.5, 148.2, 143.8, 135.5, 129.8, 126.1, 93.9.[1]

  • IR (KBr, cm⁻¹): 3100-2500 (br, O-H), 1700 (C=O), 1520 (NO₂, asym), 1350 (NO₂, sym).[1]

  • MS (EI): m/z (%) = 293 (M⁺), 276 (M⁺ - OH), 248 (M⁺ - COOH).[1]

Oxidation to Aldehyde: Synthesis of 2-Iodo-5-nitrobenzaldehyde

This protocol outlines a method for the direct oxidation of the methyl group of this compound to an aldehyde using cerium(IV) ammonium nitrate (CAN). This method can sometimes be challenging due to over-oxidation to the carboxylic acid.

Materials:

  • This compound

  • Cerium(IV) ammonium nitrate (CAN)

  • Acetic acid

  • Water

  • Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetic acid and water (e.g., 3:1 v/v).

  • Add cerium(IV) ammonium nitrate (2.5 eq) to the solution in portions at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-iodo-5-nitrobenzaldehyde.

Expected Yield: 40-55%

Characterization Data (Predicted for 2-Iodo-5-nitrobenzaldehyde):

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.10 (s, 1H), 8.70 (d, J = 2.5 Hz, 1H), 8.25 (dd, J = 8.5, 2.5 Hz, 1H), 8.00 (d, J = 8.5 Hz, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 190.0, 149.0, 144.0, 137.0, 130.0, 126.0, 95.0.

  • IR (KBr, cm⁻¹): 2850, 2750 (C-H aldehyde), 1705 (C=O), 1525 (NO₂, asym), 1355 (NO₂, sym).

  • MS (EI): m/z (%) = 277 (M⁺), 276 (M⁺ - H), 248 (M⁺ - CHO).

Mandatory Visualization

Functionalization_Pathways This compound This compound 2-Iodo-5-nitrobenzyl bromide 2-Iodo-5-nitrobenzyl bromide This compound->2-Iodo-5-nitrobenzyl bromide NBS, AIBN CCl₄ or MeCN, reflux 2-Iodo-5-nitrobenzoic acid 2-Iodo-5-nitrobenzoic acid This compound->2-Iodo-5-nitrobenzoic acid KMnO₄, Na₂CO₃ H₂O, reflux 2-Iodo-5-nitrobenzaldehyde 2-Iodo-5-nitrobenzaldehyde This compound->2-Iodo-5-nitrobenzaldehyde CAN AcOH/H₂O

Caption: Functionalization pathways of the methyl group of this compound.

Benzylic_Bromination_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Dissolve this compound in CCl₄ or MeCN Add_Reagents Add NBS and AIBN Start->Add_Reagents Reflux Reflux for 4-6 hours Add_Reagents->Reflux Cool Cool to room temperature Reflux->Cool Filter_Succinimide Filter to remove succinimide Cool->Filter_Succinimide Wash Wash with NaHCO₃, Na₂S₂O₃, and brine Filter_Succinimide->Wash Dry Dry over MgSO₄ or Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Recrystallize Recrystallize from suitable solvent Concentrate->Recrystallize Product 2-Iodo-5-nitrobenzyl bromide Recrystallize->Product

Caption: Experimental workflow for benzylic bromination.

Oxidation_to_Acid_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Mix this compound, water, and Na₂CO₃ Heat Heat to reflux Start->Heat Add_KMnO4 Add KMnO₄ solution portion-wise Heat->Add_KMnO4 Continue_Reflux Reflux for 2-4 hours Add_KMnO4->Continue_Reflux Cool Cool to room temperature Continue_Reflux->Cool Quench Quench with NaHSO₃ Cool->Quench Filter_MnO2 Filter hot solution Quench->Filter_MnO2 Acidify Acidify filtrate with H₂SO₄ or HCl Filter_MnO2->Acidify Precipitate Collect precipitate by filtration Acidify->Precipitate Recrystallize Recrystallize from ethanol/water Precipitate->Recrystallize Product 2-Iodo-5-nitrobenzoic acid Recrystallize->Product

Caption: Experimental workflow for oxidation to benzoic acid.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 2-Iodo-5-nitrotoluene.

Troubleshooting Guide

Low or no yield is a common issue in Suzuki-Miyaura coupling reactions. The electron-withdrawing nitro group in this compound activates the C-I bond towards oxidative addition, which is often the rate-limiting step.[1] However, other factors can impede the reaction. This guide provides a systematic approach to troubleshooting.

Problem 1: Low to No Product Formation

Possible Cause Recommended Solution
Catalyst Inactivity The active Pd(0) species may not be generated or could be deactivated. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0).[2] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[2] It is also crucial to thoroughly degas all solvents and reagents to prevent catalyst oxidation.[2]
Inefficient Transmetalation The transfer of the organic group from the boronic acid to the palladium complex can be slow. Use a stronger base like K₃PO₄ or Cs₂CO₃ to promote the formation of the reactive boronate species.[2] Finely powdering the base can also improve its effectiveness. Adding a small amount of water to solvents like dioxane or THF can improve the solubility of the base and facilitate boronate formation.[2]
Poor Ligand Choice For electron-deficient aryl halides, electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate oxidative addition.[2]
Suboptimal Temperature If the reaction is sluggish, consider increasing the temperature. Suzuki couplings are often run at temperatures between 80-110 °C.[2] However, be mindful that excessively high temperatures can lead to degradation of the starting materials or product.
Poor Quality Reagents Ensure all reagents, especially the boronic acid and the palladium catalyst, are of high purity and are stored under an inert atmosphere to prevent degradation.

Problem 2: Significant Side Product Formation

Possible Cause Recommended Solution
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen.[2] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2] Using a direct Pd(0) catalyst source can also minimize this side reaction.[2]
Protodeboronation The boronic acid is replaced by a hydrogen atom. This is more common with unstable boronic acids, especially under harsh basic conditions or at elevated temperatures.[2] Consider using a milder base or converting the boronic acid to a more stable boronic ester (e.g., a pinacol (B44631) ester).[2]
Dehalogenation of Starting Material The iodo group is replaced by a hydrogen atom. This can be caused by certain phosphine ligands or impurities. Try screening different ligands and ensure the purity of all starting materials and solvents.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A good starting point for the Suzuki coupling of this compound would be to use a Pd(0) catalyst like Pd(PPh₃)₄ (5 mol%) or a Pd(II) catalyst with a suitable phosphine ligand like PdCl₂(dppf) (5 mol%). A common base to start with is K₂CO₃ (2 equivalents), and a typical solvent system is a mixture of 1,4-dioxane (B91453) and water (4:1 v/v). The reaction is usually heated to 90-100 °C under an inert atmosphere.[1]

Q2: How does the nitro group on the aryl iodide affect the reaction?

The nitro group is a strong electron-withdrawing group, which makes the carbon of the C-I bond more electrophilic. This generally accelerates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]

Q3: Is it necessary to protect the nitro group?

No, it is generally not necessary to protect the nitro group as it is typically stable under Suzuki coupling conditions.

Q4: Which boronic acid derivative is best to use?

While boronic acids are commonly used, they can be prone to decomposition (protodeboronation).[2] For sensitive substrates or if you are experiencing low yields due to boronic acid instability, using a more stable boronic ester, such as a pinacol ester, is recommended.[2]

Q5: What is the role of water in the reaction?

In many Suzuki coupling reactions, a small amount of water is added to the organic solvent. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species, which is crucial for the transmetalation step.[2]

Data Presentation

The following tables provide representative data on the effect of different catalysts, bases, and solvents on the Suzuki-Miyaura coupling of aryl halides that are electronically similar to this compound. This data can serve as a guide for optimizing your reaction conditions.

Table 1: Effect of Catalyst on the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-indoleboronic acid [1]

Catalyst (mol%)Ligand (mol%)Yield (%)
Pd(OAc)₂ (5)PPh₃ (10)35
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (10)62
Pd(PPh₃)₄ (5)-75
PdCl₂(dppf) (5)-88

Table 2: Effect of Base on the Suzuki Coupling of 4-bromotoluene (B49008) with phenylboronic acid

Base (2 equiv.)Yield (%)
Na₂CO₃92
K₂CO₃85
Cs₂CO₃95
K₃PO₄98
Et₃N25

Note: Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Table 3: Effect of Solvent on the Suzuki Coupling of Iodobenzene with Phenylboronic Acid

SolventYield (%)
Toluene/H₂O95
Dioxane/H₂O92
DMF88
THF/H₂O85
Acetonitrile75

Note: Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for Suzuki Coupling

experimental_workflow reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst Addition setup->catalyst solvent 4. Solvent Addition catalyst->solvent reaction 5. Heating & Stirring solvent->reaction monitoring 6. Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 7. Aqueous Workup monitoring->workup Complete purification 8. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_catalyst Check Catalyst System - Active Pd(0)? - Appropriate ligand? start->check_catalyst check_base Check Base - Sufficiently strong? - Soluble? start->check_base check_conditions Check Reaction Conditions - Temperature too low? - Inert atmosphere maintained? start->check_conditions check_reagents Check Reagent Quality - Boronic acid decomposition? - Purity of starting materials? start->check_reagents optimize_catalyst Optimize Catalyst: - Use Pd(0) source - Screen ligands check_catalyst->optimize_catalyst optimize_base Optimize Base: - Use stronger base (K₃PO₄, Cs₂CO₃) - Add H₂O check_base->optimize_base optimize_conditions Optimize Conditions: - Increase temperature - Ensure rigorous degassing check_conditions->optimize_conditions optimize_reagents Optimize Reagents: - Use boronic ester - Use fresh, pure reagents check_reagents->optimize_reagents

Caption: A logical approach to troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting the Heck Reaction of 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting side reactions and other common issues encountered during the Heck reaction of 2-Iodo-5-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with this compound is resulting in a low yield of the desired product. What are the common causes?

Low yields in the Heck reaction of this compound, an electron-deficient aryl iodide, can stem from several factors. Key areas to investigate include:

  • Catalyst Deactivation: The formation of palladium black is a common indicator of catalyst deactivation. This can be caused by high reaction temperatures, impurities in the reagents or solvent, or an inappropriate ligand-to-palladium ratio.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For electron-deficient aryl halides, a thorough optimization of these parameters is often necessary to achieve high yields.

  • Side Reactions: Several side reactions can compete with the desired Heck coupling, consuming the starting material and reducing the yield of the target product. These include dehalogenation, homocoupling, and reduction of the nitro group.

Q2: I am observing significant amounts of 5-nitrotoluene in my reaction mixture. What is causing this dehalogenation?

The formation of 5-nitrotoluene is a result of a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom. This can occur through several mechanisms, often involving the phosphine (B1218219) ligand or impurities in the reaction. The use of certain bases and solvents can also promote this side reaction. To minimize dehalogenation, consider the following:

  • Ligand Choice: Bulky electron-rich phosphine ligands can sometimes promote dehalogenation. Screening different ligands may be necessary.

  • Base Selection: The choice of base can influence the extent of dehalogenation. Weaker inorganic bases may be preferable to strong organic bases in some cases.

  • Reaction Temperature: Lowering the reaction temperature may help to suppress this side reaction.

Q3: My analysis shows the presence of a dimeric byproduct, 4,4'-dimethyl-3,3'-dinitrobiphenyl. How can I prevent this homocoupling reaction?

The formation of 4,4'-dimethyl-3,3'-dinitrobiphenyl is due to the homocoupling of this compound. This side reaction is often promoted by high temperatures and certain palladium catalyst systems. To mitigate homocoupling:

  • Lower Catalyst Loading: Using a lower concentration of the palladium catalyst can sometimes reduce the rate of homocoupling.

  • Control of Reaction Temperature: Maintaining a consistent and optimized reaction temperature is crucial.

  • Ligand Effects: The ligand can play a role in suppressing homocoupling. Bidentate phosphine ligands are sometimes more effective than monodentate ligands in preventing this side reaction.

Q4: Is it possible for the nitro group on this compound to be reduced during the Heck reaction?

Yes, the nitro group is susceptible to reduction under certain Heck reaction conditions, especially if a phosphine ligand is used.[1] Triphenylphosphine (B44618), for example, can be oxidized to triphenylphosphine oxide, and this process can facilitate the reduction of the nitro group to an amino group or other reduced nitrogen species. If you observe byproducts with a modified nitro group, consider:

  • Using phosphine-free catalyst systems: Certain palladium catalysts can be effective without the need for phosphine ligands.

  • Alternative Ligands: If a ligand is necessary, consider those less prone to oxidation.

  • Careful control of reaction conditions: Avoid excessively high temperatures and prolonged reaction times.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues in the Heck reaction of this compound.

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst deactivation (palladium black formation)- Ensure all reagents and solvents are pure and degassed.[2] - Lower the reaction temperature. - Use a more robust ligand or a pre-catalyst.
Inactive catalyst- Use a fresh batch of palladium catalyst. - Ensure the pre-catalyst is properly activated if required.
Suboptimal reaction conditions- Screen different bases (e.g., organic vs. inorganic). - Screen different polar aprotic solvents (e.g., DMF, DMAc, NMP). - Optimize the reaction temperature.
Formation of 5-nitrotoluene (Dehalogenation) Reaction temperature is too high- Decrease the reaction temperature in increments of 10°C.
Inappropriate base- Switch from a strong organic base (e.g., triethylamine) to a weaker inorganic base (e.g., K₂CO₃, NaOAc).
Ligand-induced dehalogenation- Screen alternative phosphine ligands or consider a ligand-free system.
Formation of 4,4'-dimethyl-3,3'-dinitrobiphenyl (Homocoupling) High catalyst loading- Reduce the catalyst loading to 0.5-1 mol%.
High reaction temperature- Optimize the temperature to the minimum required for the desired reaction.
Inefficient mixing- Ensure vigorous stirring throughout the reaction.
Formation of Byproducts from Nitro Group Reduction Phosphine ligand oxidation- Use a phosphine-free catalyst system if possible. - Consider using a different class of ligand (e.g., N-heterocyclic carbenes).
Presence of reducing impurities- Use highly pure and anhydrous reagents and solvents.

Data Presentation

The following tables provide illustrative data on how reaction parameters can affect product distribution in a typical Heck reaction of an electron-deficient aryl iodide. The data is synthesized from general knowledge of Heck reactions and should be used as a guide for optimization.

Table 1: Effect of Base on Product Distribution

BaseDesired Product Yield (%)Dehalogenation (%)Homocoupling (%)
Triethylamine (Et₃N)652015
Potassium Carbonate (K₂CO₃)801010
Sodium Acetate (B1210297) (NaOAc)751510

Table 2: Effect of Solvent on Product Distribution

SolventDesired Product Yield (%)Dehalogenation (%)Homocoupling (%)
DMF781210
Toluene602515
Dioxane701515

Experimental Protocols

Representative Protocol for the Heck Reaction of this compound with Styrene

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF), degassed (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed DMF via syringe, followed by the styrene.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Heck_Side_Reactions This compound This compound Heck Product Heck Product This compound->Heck Product Desired Pathway (Alkene, Pd(0), Base) Dehalogenation Product Dehalogenation Product This compound->Dehalogenation Product Side Reaction 1 (e.g., H-source) Homocoupling Product Homocoupling Product This compound->Homocoupling Product Side Reaction 2 (Pd(0)) Nitro Reduction Product Nitro Reduction Product This compound->Nitro Reduction Product Side Reaction 3 (e.g., PPh3)

Caption: Potential reaction pathways for this compound in the Heck reaction.

Troubleshooting_Workflow start Low Yield or Multiple Products check_catalyst Analyze Catalyst State (e.g., Pd black) start->check_catalyst optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp) start->optimize_conditions analyze_byproducts Identify Side Products (GC-MS, NMR) start->analyze_byproducts dehalogenation Dehalogenation Observed analyze_byproducts->dehalogenation homocoupling Homocoupling Observed analyze_byproducts->homocoupling nitro_reduction Nitro Reduction Observed analyze_byproducts->nitro_reduction solution1 Adjust Base/Temp dehalogenation->solution1 solution2 Lower Catalyst Loading/ Adjust Temp homocoupling->solution2 solution3 Change Ligand/ Use Ligand-free System nitro_reduction->solution3

Caption: A workflow for troubleshooting Heck reactions of this compound.

References

Technical Support Center: Purification of 2-Iodo-5-nitrotoluene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Iodo-5-nitrotoluene reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: The impurity profile of a crude this compound reaction mixture largely depends on the synthetic route. A common method for its synthesis is the Sandmeyer reaction of 2-methyl-4-nitroaniline (B30703). Potential impurities from this process include:

  • Isomeric Byproducts: Formation of other iodo-nitrotoluene isomers is possible, though the directing effects of the amino and methyl groups in the precursor favor the desired product.

  • Starting Material: Unreacted 2-methyl-4-nitroaniline may be present.

  • Side-Reaction Products: Phenolic byproducts can form from the reaction of the diazonium salt with water. Biaryl compounds can also be generated as byproducts of the radical mechanism of the Sandmeyer reaction.[1]

  • Residual Iodine: Free iodine from the iodination step may contaminate the crude product.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification methods for solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q3: How can I remove residual iodine from my crude product?

A3: A simple and effective way to remove residual iodine is to wash the crude product (dissolved in an organic solvent) with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This wash will convert the colored iodine (I₂) into colorless iodide ions (I⁻), which are soluble in the aqueous layer.

Purification Protocols and Troubleshooting

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents are listed in the table below.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Add more hot solvent portion-wise until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Data Presentation: Potential Recrystallization Solvents

Solvent SystemSuitability for Aromatic Nitro CompoundsNotes
EthanolGoodOften a good starting point for polar aromatic compounds.
Methanol/WaterGoodA mixed solvent system can be effective if a single solvent is not ideal.
Ethyl Acetate (B1210297)/HexanesGoodAnother common mixed solvent system for moderately polar compounds.
ToluenePossibleCan be effective for less polar impurities.

Troubleshooting Recrystallization

IssuePossible CauseSolution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add more solvent. If the problem persists, try a different solvent with a lower boiling point or use a mixed solvent system.
No crystal formation The solution is not saturated, or nucleation is slow.Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.
Colored product Colored impurities are co-precipitating.Consider adding activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection: Silica gel is the most common stationary phase for compounds of moderate polarity like this compound.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of the desired product around 0.3-0.4).

  • Column Packing: Pack a glass column with a slurry of the stationary phase in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation: Suggested Column Chromatography Conditions

This data is based on a procedure for the closely related isomer, 4-iodo-3-nitrotoluene, and may require optimization.

ParameterCondition
Stationary Phase Silica gel
Mobile Phase Petroleum ether : Ethyl acetate (e.g., gradient from 100:1 to 50:1)

Troubleshooting Column Chromatography

IssuePossible CauseSolution
Poor separation Inappropriate mobile phase polarity.Optimize the mobile phase composition based on TLC analysis. A less polar mobile phase will increase retention on the column.
Compound stuck on the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Cracked column bed Improper packing or running the column dry.Ensure the column is packed uniformly and the solvent level is always above the stationary phase.

Visualizations

Purification Workflow for this compound

PurificationWorkflow crude Crude this compound wash Aqueous Wash (e.g., Na2S2O3) crude->wash Remove I2 recrystallization Recrystallization wash->recrystallization column Column Chromatography wash->column pure Pure this compound recrystallization->pure column->pure

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add More Solvent / Change Solvent oiling_out->add_solvent Yes low_yield Low Yield? no_crystals->low_yield No concentrate Concentrate Solution / Scratch Flask no_crystals->concentrate Yes success Successful Purification low_yield->success No check_cooling Ensure Thorough Cooling / Minimize Solvent low_yield->check_cooling Yes add_solvent->start concentrate->start check_cooling->start

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-iodo-5-nitrotoluene in their reaction media.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen reaction solvent.

This guide provides a systematic approach to addressing the poor solubility of this compound.

G cluster_0 cluster_1 start Start: Incomplete dissolution of This compound solvent_check Is the solvent appropriate? (Refer to Solubility Table) start->solvent_check temp Can the reaction temperature be increased? solvent_check->temp Yes cosolvent Is the use of a co-solvent permissible? solvent_check->cosolvent No action1 Action: Select a more suitable solvent (e.g., DMF, DMSO, Dioxane). solvent_check->action1 No temp->cosolvent No success Success: Complete Dissolution temp->success Yes, issue resolved action2 Action: Gently heat the mixture while stirring. temp->action2 Yes concentration Can the concentration be lowered? cosolvent->concentration No cosolvent->success Yes, issue resolved action3 Action: Introduce a miscible co-solvent with higher dissolving power. cosolvent->action3 Yes concentration->success Yes, issue resolved failure Advanced Troubleshooting: Consider alternative synthetic routes or solid-phase synthesis. concentration->failure No action4 Action: Reduce the concentration of This compound. concentration->action4 Yes action1->temp action2->success action3->success action4->success

Figure 1. A troubleshooting workflow for addressing the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Based on its structure (an aromatic compound with polar nitro and iodo groups), polar aprotic solvents are generally the most effective. We recommend starting with Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), or 1,4-Dioxane (B91453). For many cross-coupling reactions, these solvents are standard and often facilitate the dissolution of all reactants.

Q2: I'm running a Suzuki-Miyaura coupling reaction. Which solvent system is recommended?

A2: For Suzuki-Miyaura reactions, a mixture of an organic solvent and an aqueous base solution is often used. A common and effective system is a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).[1][2] Toluene (B28343) with an aqueous base is also a viable option.[1] The presence of water can aid in the dissolution of the inorganic base and facilitate the reaction.

Q3: My reaction requires a non-polar solvent, but this compound has low solubility. What can I do?

A3: If a non-polar solvent like toluene or hexane (B92381) is required, you may face significant solubility challenges. In such cases, consider the following:

  • Use of a co-solvent: Adding a small amount of a high-boiling point polar aprotic solvent like DMF or DMSO can significantly enhance solubility without drastically changing the overall polarity of the reaction medium.

  • Increased Temperature: Gently heating the reaction mixture can improve solubility. However, ensure the temperature is compatible with the stability of all reactants and catalysts.

  • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can help shuttle the reactants across the phase boundary, mitigating the need for high solubility in the organic phase.

Q4: Can I use alcohols like ethanol (B145695) or methanol (B129727) to dissolve this compound?

A4: While this compound may have some solubility in alcohols, they are generally less effective than polar aprotic solvents. Additionally, alcohols can be reactive under certain conditions (e.g., as nucleophiles in the presence of a strong base), which could lead to unwanted side reactions. It is advisable to use them with caution and to first check for compatibility with your reaction conditions.

Q5: Are there any solvent-free methods to overcome solubility issues with this compound?

A5: Yes, for certain types of reactions, particularly cross-coupling reactions, solid-state methods using ball milling have been shown to be effective for insoluble aryl halides.[1] This technique involves mechanically mixing the solid reactants with a catalyst, often with gentle heating, to promote the reaction in the absence of a solvent.

Solubility Data

SolventSolvent TypeExpected SolubilityNotes
Dimethylformamide (DMF)Polar AproticHighOften a good first choice for dissolving polar organic compounds.
Dimethyl sulfoxide (DMSO)Polar AproticHighSimilar to DMF, very effective at dissolving a wide range of compounds.
1,4-DioxanePolar AproticModerate to HighCommonly used in cross-coupling reactions, often in mixtures with water.[1][2]
Tetrahydrofuran (THF)Polar AproticModerateA versatile solvent, but may be less effective than DMF or DMSO.
Acetonitrile (MeCN)Polar AproticModerateAnother option for reactions requiring a polar aprotic medium.
TolueneNon-polar AromaticLow to ModerateMay require heating to achieve sufficient dissolution.
Dichloromethane (DCM)Polar AproticLow to ModerateGenerally less effective for highly polar compounds.
Ethanol (EtOH)Polar ProticLowPotential for side reactions under basic conditions.
Methanol (MeOH)Polar ProticLowSimilar to ethanol, with a higher potential for reactivity.
WaterPolar ProticInsolubleAs expected for a non-ionic organic molecule of its size.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, with specific considerations for overcoming solubility challenges.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition and Dissolution:

    • Add the degassed 1,4-dioxane to the flask via syringe.

    • Begin stirring the mixture at room temperature. You may observe that this compound does not fully dissolve at this stage.

    • Add the degassed water to the reaction mixture.

    • If dissolution is still incomplete, gently heat the mixture to 40-50 °C with continued stirring. The reactants should fully dissolve at a slightly elevated temperature.

  • Reaction: Once all components are dissolved, heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain it under a positive pressure of inert gas.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

G cluster_0 start Start: Prepare Reactants setup Combine solid reactants in a dry flask. start->setup inert Establish an inert atmosphere (Ar/N2). setup->inert dissolve Add degassed dioxane and water. Gently heat if necessary to dissolve. inert->dissolve react Heat to reaction temperature (80-100 °C). dissolve->react monitor Monitor reaction progress (TLC/LC-MS). react->monitor workup Cool, dilute, and perform aqueous workup. monitor->workup purify Purify by column chromatography. workup->purify end End: Isolated Product purify->end

Figure 2. Experimental workflow for a Suzuki-Miyaura coupling with this compound.

References

catalyst selection for efficient Buchwald-Hartwig amination of 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Buchwald-Hartwig Amination of 2-Iodo-5-nitrotoluene

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the efficient catalyst selection and execution of the Buchwald-Hartwig amination of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Buchwald-Hartwig amination on this compound?

A1: The primary challenges stem from the substrate's electronic properties. This compound is an electron-deficient aryl iodide. Key issues include:

  • Catalyst Inhibition: Aryl iodides can be challenging substrates because the iodide byproduct generated during the reaction can form inactive palladium-iodide bridged dimers, effectively inhibiting the catalyst.[1][2]

  • Nitro Group Sensitivity: The nitro group is a strong electron-withdrawing group that can be sensitive to certain reaction conditions, particularly strong bases and high temperatures, potentially leading to side reactions or degradation.[3]

  • Side Reactions: A common side reaction is hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom, reducing the yield of the desired aminated product.[2]

Q2: How do I choose the right palladium source? Should I use a precatalyst?

A2: For cleaner and more reliable reactions, it is highly recommended to use a well-defined palladium precatalyst (e.g., G2, G3, or G4 precatalysts).[4][5] These air- and moisture-stable complexes readily form the active monoligated Pd(0) species under basic conditions, avoiding the often-unreliable in-situ reduction of Pd(II) sources like Pd(OAc)₂.[1][6] Using precatalysts typically allows for lower catalyst loadings and gives more reproducible results.[5][7]

Q3: Which class of ligand is most suitable for this reaction?

A3: Bulky, electron-rich biaryl monophosphine ligands are the standard for modern Buchwald-Hartwig aminations.[8] The choice of ligand is critical and often depends on the specific amine being used. For electron-deficient aryl halides, ligands such as XantPhos have shown high efficacy.[9] Other commonly successful ligands for a broad range of amines include those from the Buchwald family, such as XPhos , SPhos , and RuPhos .[8] Screening a small set of these ligands is often the most effective approach.

Q4: What is the best choice of base and solvent for coupling with this compound?

A4:

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common choice.[1] However, given the base-sensitivity of the nitro group, if side reactions are observed, switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be beneficial, though it might require higher temperatures or longer reaction times.[1][3]

  • Solvent: Aprotic, non-polar, or polar aprotic solvents are preferred. Toluene (B28343) is an excellent first choice for aryl iodides, as the iodide salt byproducts are poorly soluble and precipitate, which can help drive the reaction forward and reduce catalyst inhibition.[2][3] Other common solvents include dioxane, THF, and t-BuOH.[3] Avoid chlorinated solvents and acetonitrile, as they can inhibit the palladium catalyst.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst• Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) as the active Pd(0) species is oxygen-sensitive.• Use a well-defined precatalyst to ensure efficient generation of the active catalyst.[5][7]• Use fresh, high-purity, and anhydrous reagents and solvents.
2. Inappropriate Ligand• Screen a panel of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos, XantPhos). The optimal ligand can be highly substrate-dependent.[1][8]
3. Iodide Inhibition• Use toluene as the solvent to help precipitate the inhibitory iodide salts.[3]
Significant Hydrodehalogenation Side Product 1. Unfavorable Ligand Choice• Switch to a bulkier ligand. Increased steric hindrance around the palladium center can disfavor the β-hydride elimination pathway that leads to hydrodehalogenation.[2]
2. Water in the Reaction• Ensure all reagents and solvents are scrupulously dried. Water can be a proton source for the hydrodehalogenation side reaction.
Product or Starting Material Degradation 1. Base Sensitivity• The nitro group may not be compatible with strong bases like NaOtBu, especially at elevated temperatures.[3]• Switch to a weaker base such as Cs₂CO₃ or K₃PO₄.[1]
2. Thermal Instability• Lower the reaction temperature. If using a weaker base, a longer reaction time may be necessary to achieve full conversion.
Inconsistent Results 1. Reagent Quality• Use reagents from a reliable source. The purity of the palladium precatalyst, ligand, and base is critical.
2. Reaction Setup• Ensure consistent inert atmosphere technique (e.g., Schlenk line or glovebox).[10]• Ensure efficient stirring, as many components (especially inorganic bases) are not fully soluble.[1]

Data Presentation: Catalyst System Selection

The following table summarizes common conditions for the Buchwald-Hartwig amination of electron-deficient aryl halides, providing a starting point for optimization.

Palladium SourceLigandBaseSolventTemperature (°C)Typical YieldNotes
Pd₂(dba)₃XantPhosDBUToluene or DMF80 - 110Good to ExcellentDBU is a soluble organic base, which can be advantageous for homogeneity, especially with base-sensitive substrates.[9]
XPhos Pd G2/G3(none)NaOtBuToluene80 - 110High to ExcellentA robust, general system. Precatalysts simplify setup and improve reproducibility.[5][7]
Pd(OAc)₂RuPhosK₂CO₃ / K₃PO₄Dioxane or t-BuOH100 - 120Moderate to HighWeaker bases are useful for substrates with base-sensitive functional groups like esters or nitro groups.[3]
Pd(OAc)₂SPhosCs₂CO₃Toluene100 - 110Good to HighCs₂CO₃ is a milder base known for its good solubility and effectiveness in challenging couplings.[1]

Experimental Protocol: General Procedure

This protocol provides a general method for the amination of this compound. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques.[11]

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (3-5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the base.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add the anhydrous toluene via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine in toluene (if solid).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-aryl product.

Mandatory Visualizations

The following diagrams illustrate key decision-making workflows for the experiment.

G start_node Start: Define Reaction (this compound + Amine) catalyst_choice Select Catalyst System (Precatalyst Recommended) start_node->catalyst_choice ligand_screen Ligand Screening? (e.g., XPhos, RuPhos, XantPhos) catalyst_choice->ligand_screen base_choice Select Base (Start with NaOtBu) ligand_screen->base_choice Select best ligand solvent_choice Select Solvent (Start with Toluene) base_choice->solvent_choice run_reaction Run Reaction (Inert Atmosphere, 80-110 °C) solvent_choice->run_reaction analyze Analyze Results (TLC, GC-MS, NMR) run_reaction->analyze success Success: Isolate Product analyze->success High Yield & Purity troubleshoot Troubleshoot analyze->troubleshoot Low Yield or Side Products

Caption: Catalyst system selection workflow for Buchwald-Hartwig amination.

G start_node Low Yield or No Reaction check_inert Verify Inert Atmosphere & Reagent Purity start_node->check_inert change_solvent Change Solvent (e.g., Toluene -> Dioxane) check_inert->change_solvent side_products Side Products Observed? (e.g., Hydrodehalogenation) check_inert->side_products Conditions OK change_ligand Change Ligand change_base Change Base (e.g., NaOtBu -> Cs2CO3) change_ligand->change_base rerun Re-run Experiment change_ligand->rerun change_base->rerun change_solvent->rerun side_products->change_ligand No lower_temp Lower Temperature side_products->lower_temp Yes lower_temp->change_base

Caption: Troubleshooting workflow for optimizing the amination reaction.

References

Technical Support Center: Managing Regioselectivity in Reactions of 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in managing regioselectivity in reactions involving 2-Iodo-5-nitrotoluene.

Section 1: FAQs - Understanding the Reactivity of this compound

This section covers fundamental concepts related to the structure and reactivity of this compound, which are crucial for controlling reaction outcomes.

Q1: What are the primary reactive sites on this compound?

A1: this compound has three key functional components, each presenting distinct reactive possibilities.[1]

  • The Iodine Atom: Attached to an sp² carbon, the iodine atom is an excellent leaving group, making this position the primary site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][2]

  • The Aromatic Ring: The nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.[2][3]

  • The Nitro Group: This group can be readily reduced to a versatile amino group (-NH₂) using standard reducing agents, a common step in pharmaceutical synthesis.[1][2]

  • The Methyl Group: While generally less reactive in the context of cross-coupling, the methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.[1]

Q2: How do the substituents (Iodo, Nitro, Methyl) influence regioselectivity?

A2: The interplay between the electronic properties of the substituents dictates the most likely site of reaction.

  • For Cross-Coupling Reactions: The C-I bond is the most labile site for oxidative addition to a Pd(0) catalyst, making reactions like Suzuki and Sonogashira highly regioselective at this position.[4][5] The reactivity order for aryl halides in these reactions is generally I > Br > Cl.[4]

  • For Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, which is key to the SNAr mechanism.[3][6] This makes the positions ortho and para to the nitro group susceptible to attack by strong nucleophiles. In this compound, the iodine is ortho to the nitro group, creating a potential competition between cross-coupling and SNAr.

Q3: What are the most common palladium-catalyzed reactions performed with this substrate?

A3: The most common reactions leverage the C-I bond for carbon-carbon and carbon-nitrogen bond formation.

  • Suzuki-Miyaura Coupling: To form biaryl compounds by reacting with organoboron reagents.[7]

  • Sonogashira Coupling: To form arylalkynes by reacting with terminal alkynes.[4][5]

  • Buchwald-Hartwig Amination: To form aryl amines by reacting with primary or secondary amines.[8][9]

Q4: Why can regioselectivity be a challenge?

A4: The primary challenge arises from the dual reactivity imparted by the iodo and nitro groups. Aggressive reaction conditions (e.g., strong bases, high temperatures, highly nucleophilic reagents) intended for C-I bond coupling can inadvertently promote a competing SNAr reaction, where the nucleophile displaces the iodo group directly without the need for a palladium catalyst. Managing this competition is key to achieving the desired product.

Section 2: Troubleshooting Guide for Common Reactions

This guide addresses specific issues that may arise during experiments, providing actionable solutions.

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Q: My Suzuki coupling of this compound with an arylboronic acid is giving a low yield or failing completely. What are the likely causes and how can I fix it?

A: Low yields in Suzuki couplings can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Potential Cause 1: Catalyst Inactivity. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it may not be reducing efficiently to Pd(0). Also, oxygen can oxidize and deactivate the catalyst.[10]

    • Solution:

      • Use a Pd(0) source directly, such as Pd(PPh₃)₄.[10]

      • If using a Pd(II) source, ensure you are using a phosphine (B1218219) ligand that facilitates reduction.

      • Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[10]

  • Potential Cause 2: Poor Transmetalation. The transfer of the aryl group from the boron to the palladium complex is a critical step and is highly dependent on the base.

    • Solution:

      • Switch to a stronger base. If K₂CO₃ is ineffective, try K₃PO₄ or Cs₂CO₃.[10]

      • Ensure the base is sufficiently soluble. The addition of a small amount of water to solvents like dioxane or toluene (B28343) can facilitate the formation of the reactive boronate species.[10][11]

  • Potential Cause 3: Side Reactions. Homocoupling of the boronic acid or protodeboronation (replacement of the boronic acid group with hydrogen) can consume starting material.

    • Solution:

      • Minimize oxygen to reduce homocoupling.[10]

      • Use anhydrous solvents to prevent protodeboronation. Consider using more stable boronic esters (e.g., pinacol (B44631) esters).[10]

Issue 2: Competing Nucleophilic Aromatic Substitution (SNAr)

Q: During my Buchwald-Hartwig amination, I am getting a significant amount of byproduct from the direct reaction of the amine with this compound, displacing the iodine. How can I favor the Pd-catalyzed pathway?

A: This indicates that the SNAr pathway is competitive with the desired cross-coupling. The goal is to use conditions that accelerate the palladium catalytic cycle while minimizing the uncatalyzed background reaction.

  • Potential Cause 1: Strong Base/Nucleophile. Strong bases like NaOtBu, often used in Buchwald-Hartwig aminations, can also act as potent nucleophiles or promote the nucleophilicity of the amine, favoring SNAr.

    • Solution:

      • Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. While the reaction may be slower, it can significantly improve selectivity.

      • Choose a bulkier ligand for the palladium catalyst. Bulky ligands create a sterically hindered environment around the palladium center, which can accelerate the reductive elimination step of the catalytic cycle, helping it outcompete the SNAr pathway.

  • Potential Cause 2: High Temperature. High reaction temperatures can provide the activation energy needed for the uncatalyzed SNAr reaction.

    • Solution:

      • Attempt the reaction at a lower temperature. Modern, highly active Buchwald-Hartwig catalyst systems often allow for reactions at room temperature or slightly elevated temperatures (40-60 °C).[12]

      • Screen different solvents. Aprotic polar solvents like DMF or DMSO can accelerate SNAr reactions. Switching to less polar solvents like toluene or dioxane may disfavor this pathway.

Issue 3: Unwanted Reduction of the Nitro Group

Q: I am observing the formation of 2-Iodo-5-aminotoluene as a byproduct in my cross-coupling reaction. What is causing the reduction of the nitro group?

A: Unintended reduction of the nitro group can occur under certain catalytic conditions, particularly if phosphine ligands or certain bases are used.

  • Potential Cause 1: Phosphine Ligand Oxidation. Triphenylphosphine (B44618) (PPh₃), a common ligand, can be oxidized to triphenylphosphine oxide. In some cases, the substrate (the nitroaromatic compound) can act as the oxidant, leading to its reduction.

    • Solution:

      • Switch to a different class of ligand, such as an N-heterocyclic carbene (NHC) ligand, which may be more resistant to oxidation.

      • Use the minimum necessary amount of phosphine ligand.

  • Potential Cause 2: Reaction with Base/Solvent. Some bases or solvents, especially at high temperatures, can act as reducing agents.

    • Solution:

      • Screen alternative bases and solvents.

      • Ensure high-purity, anhydrous solvents are used to avoid potential contaminants that could facilitate reduction.

Section 3: Data Presentation & Optimization

The following tables provide illustrative data on how reaction parameters can be tuned to manage regioselectivity and yield.

Table 1: Illustrative Effect of Ligand and Base on Suzuki Coupling Yield (Reaction: this compound + 4-methoxyphenylboronic acid)

EntryPd Catalyst (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemp (°C)Time (h)Yield of Coupled Product (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1001245%
2Pd(OAc)₂PPh₃K₃PO₄Dioxane/H₂O1001275%
3Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O80892%
4Pd(PPh₃)₄-Cs₂CO₃Dioxane/H₂O1001288%

Table 2: Illustrative Solvent and Base Effect on SNAr vs. Buchwald-Hartwig Amination (Reaction: this compound + Morpholine)

EntryPd Catalyst (2 mol%)Ligand (4 mol%)Base (1.5 equiv)SolventTemp (°C)Ratio (Coupling:SNAr)
1Pd₂(dba)₃XPhosNaOtBuDMF10030:70
2Pd₂(dba)₃XPhosNaOtBuToluene10075:25
3Pd₂(dba)₃XPhosK₃PO₄Toluene10095:5
4Pd₂(dba)₃BrettPhosK₂CO₃Dioxane80>99:1

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Regioselective Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-3 mol%) with a suitable ligand (e.g., SPhos, 4-6 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Degassed solvent (e.g., Dioxane/Water 4:1, or Toluene)

    • Schlenk flask or reaction vial with a stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Methodology:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[13]

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a Regioselective Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 5-10 mol%)

    • Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)

    • Anhydrous solvent (e.g., THF or DMF)

  • Methodology:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with inert gas (three cycles).

    • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

    • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed. The reaction is often mildly exothermic.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Section 5: Visual Diagrams and Workflows

The following diagrams illustrate key concepts and troubleshooting logic for reactions with this compound.

G cluster_reactivity Reactivity Map of this compound Molecule This compound Iodo Iodo Group (C-I Bond) Molecule->Iodo Primary site for cross-coupling Nitro Nitro Group (-NO2) Molecule->Nitro Can be reduced to -NH2 Ring Aromatic Ring Molecule->Ring Activated for SNAr (ortho/para to -NO2) Reaction1 Reaction1 Iodo->Reaction1 Suzuki, Sonogashira, Buchwald-Hartwig Reaction2 Reaction2 Nitro->Reaction2 Reduction (e.g., Fe/HCl) Reaction3 Reaction3 Ring->Reaction3 SNAr with strong nucleophiles

Caption: Reactivity sites on this compound.

G cluster_workflow Troubleshooting Workflow: Low Cross-Coupling Yield Start Low Yield or No Reaction Check_Inert Is the inert atmosphere robust? Start->Check_Inert Check_Base Is the base strong enough? Check_Inert->Check_Base Yes Sol_Inert Degas solvents again. Use Pd(0) source. Check_Inert->Sol_Inert No Check_Ligand Is the ligand appropriate? Check_Base->Check_Ligand Yes Sol_Base Switch to stronger base (e.g., K3PO4, Cs2CO3). Check_Base->Sol_Base No Check_Temp Is temperature optimal? Check_Ligand->Check_Temp Yes Sol_Ligand Use bulky, electron-rich ligand (e.g., SPhos). Check_Ligand->Sol_Ligand No Sol_Temp Increase temperature incrementally. Check_Temp->Sol_Temp No End Yield Improved Check_Temp->End Yes Sol_Inert->Check_Base Sol_Base->Check_Ligand Sol_Ligand->Check_Temp Sol_Temp->End

Caption: Troubleshooting logic for low-yield reactions.

G cluster_decision Decision Pathway: Minimizing SNAr Competition Start Reaction requires a strong nucleophile (e.g., amination) Condition_Check Are conditions harsh? (Strong base, high temp) Start->Condition_Check SNAr_Risk High risk of competing SNAr Condition_Check->SNAr_Risk Yes Result Selective Cross-Coupling Achieved Condition_Check->Result No Optimize Optimize for Cross-Coupling SNAr_Risk->Optimize Action1 Use weaker, non-nucleophilic base (K3PO4, Cs2CO3) Optimize->Action1 Action2 Use modern, high-activity catalyst to lower reaction temperature Optimize->Action2 Action3 Switch to less polar solvent (e.g., Toluene instead of DMF) Optimize->Action3 Action1->Result Action2->Result Action3->Result

Caption: Logic for suppressing SNAr side reactions.

References

troubleshooting byproduct formation in the synthesis of 2-Iodo-5-nitrotoluene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Iodo-5-nitrotoluene Derivatives

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the synthesis of this compound and its derivatives. The primary focus is on the common Sandmeyer reaction approach, starting from 2-amino-5-nitrotoluene (2-methyl-5-nitroaniline).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction mixture turned dark brown or black, and a tar-like substance formed. What happened?

A1: A dark, tarry appearance typically indicates the decomposition of the aryl diazonium salt.[1] This is most commonly caused by the reaction temperature rising above the recommended 0-5 °C range.[2] Diazonium salts are thermally unstable, and at higher temperatures, they rapidly break down, leading to a mixture of undesirable byproducts and a significantly lower yield.[1][2] Another potential cause is insufficient acidity, which can lead to unwanted side reactions.[2]

Q2: I am observing a significant amount of a phenolic byproduct (2-hydroxy-5-nitrotoluene). How can I minimize its formation?

A2: The formation of 2-hydroxy-5-nitrotoluene occurs when the diazonium salt reacts with water (hydrolysis). This side reaction is highly dependent on temperature. To minimize it, you must strictly maintain the reaction temperature between 0-5 °C throughout the diazotization step and before the addition of the iodide source.[1][2] Using an ice-salt bath is recommended for effective temperature management.[2] Premature decomposition of the diazonium salt is a primary pathway for this byproduct formation.[1]

Q3: My product yield is consistently low. What are the most likely causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Poor Temperature Control: As mentioned, allowing the temperature to exceed 5 °C will cause the diazonium salt to decompose, which is a major cause of low yield.[1][2]

  • Insufficient Acidity: The reaction requires a strong mineral acid like HCl or H₂SO₄.[2] Insufficient acid can lead to incomplete diazotization and promote side reactions, such as the coupling of the diazonium salt with unreacted amine to form azo dyes.[1][2]

  • Slow Reagent Addition: The aqueous solution of sodium nitrite (B80452) (NaNO₂) must be added slowly (dropwise) to the acidic amine solution.[2] This helps control the exothermic nature of the reaction and keeps the temperature within the optimal range.

  • Reagent Purity: Ensure that the starting amine is pure and that the sodium nitrite has not degraded.[2] Using a freshly prepared sodium nitrite solution is best practice.

Q4: An orange/red precipitate formed in my reaction vessel. What is it and how do I prevent it?

A4: The formation of a brightly colored precipitate, such as a red or orange solid, strongly suggests the creation of an azo compound.[3][4] This occurs when the newly formed diazonium salt acts as an electrophile and couples with a nucleophilic aromatic compound present in the mixture—most commonly, the unreacted 2-amino-5-nitrotoluene starting material.[2] This side reaction is favored when the medium is not acidic enough. To prevent it, ensure a sufficient excess of strong acid is used to fully protonate the starting amine, which deactivates it towards electrophilic attack.[2]

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and established method is a variation of the Sandmeyer reaction.[5] It involves two main steps:

  • Diazotization: The conversion of the primary aromatic amine, 2-amino-5-nitrotoluene, into an aryl diazonium salt using nitrous acid (HNO₂).[6][7] The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at 0-5 °C.[2]

  • Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI), which displaces the diazonium group (-N₂⁺) to form this compound.[8] The N₂ is released as nitrogen gas.[5]

Q2: Why is a low temperature (0-5 °C) so critical for the diazotization step?

A2: Aryl diazonium salts are highly unstable intermediates.[3] At temperatures above 5 °C, they decompose rapidly, often vigorously, releasing nitrogen gas.[1] This decomposition leads to the formation of unwanted byproducts, primarily phenols from reaction with water, and significantly reduces the yield of the desired iodo-derivative.[1] Maintaining a low temperature is the single most important parameter for a successful reaction.

Q3: How can I confirm that the diazonium salt has formed successfully before proceeding with iodination?

A3: A simple qualitative test can be performed. Add a small aliquot of the cold diazonium salt solution to a separate, pre-prepared alkaline solution of a coupling agent like 2-naphthol (B1666908).[2] If the diazonium salt is present, it will immediately couple with the 2-naphthol to produce a brightly colored (typically intense red or orange) azo dye.[2] This indicates a successful diazotization.

Q4: What is the purpose of adding urea (B33335) to the reaction?

A4: Urea is sometimes added after the diazotization is complete but before the addition of the potassium iodide.[9] Its purpose is to destroy any excess nitrous acid (HNO₂) remaining in the solution.[9] This prevents the nitrous acid from potentially oxidizing the iodide ions (I⁻) from KI to iodine (I₂), which can lead to unwanted side reactions.

Troubleshooting Parameter Guide

The following table summarizes the impact of key reaction parameters on the synthesis of this compound.

ParameterSub-Optimal ConditionConsequenceRecommended Action
Temperature > 5 °CRapid decomposition of diazonium salt; formation of phenolic byproducts (2-hydroxy-5-nitrotoluene); tar formation; low yield.[1][2]Strictly maintain temperature at 0-5 °C using an ice-salt bath.[2]
Acidity Insufficient strong acidIncomplete diazotization; formation of colored azo byproducts from coupling reactions.[1][2]Use a sufficient molar excess of a strong mineral acid (e.g., HCl, H₂SO₄).
NaNO₂ Addition Added too quicklyLocalized overheating, leading to diazonium salt decomposition; uncontrolled N₂ gas evolution.[1]Add the NaNO₂ solution dropwise and slowly with vigorous stirring.[2]
Stirring Inefficient mixingPoor heat dissipation; localized concentration gradients, leading to side reactions.Ensure continuous and efficient stirring throughout the reagent addition and reaction.
Reagent Quality Old NaNO₂; impure starting amineLow conversion; formation of unexpected byproducts.Use high-purity 2-amino-5-nitrotoluene and a freshly prepared NaNO₂ solution.[2]

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment, and under the supervision of a qualified chemist.

Materials:

  • 2-amino-5-nitrotoluene (2-methyl-5-nitroaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Urea (optional)

  • Sodium Thiosulfate (B1220275)

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate

  • Deionized Water

  • Ice

Procedure:

Part A: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine 10 mmol of 2-amino-5-nitrotoluene with 25 mL of water and 2.5 mL of concentrated HCl.

  • Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring. The amine salt should precipitate.

  • In a separate beaker, prepare a solution of 11 mmol of sodium nitrite (NaNO₂) in 10 mL of cold water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cold amine slurry over 20-30 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0 and 5 °C at all times. [2]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization.

  • (Optional) To destroy excess nitrous acid, add small portions of urea until gas evolution (fizzing) ceases.[9]

Part B: Iodination

  • In a separate beaker, dissolve 20 mmol of potassium iodide (KI) in 20 mL of water.

  • Slowly add the KI solution to the cold diazonium salt solution with continuous stirring.

  • After the addition is complete, allow the mixture to slowly warm to room temperature. Then, gently heat the mixture on a water bath to approximately 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate and evolution of N₂ gas.[9]

  • Cool the mixture back to room temperature. A dark solid or oil should be present.

Part C: Work-up and Purification

  • If free iodine (which gives the solution a dark brown/purple color) is present, add a saturated solution of sodium thiosulfate dropwise until the color disappears.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 25 mL), followed by a brine wash (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

  • The crude product can be purified further by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane).

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Problem: Low Product Yield CheckTemp Was Temp > 5°C? Start->CheckTemp CheckAcid Was Acid Conc. Low? CheckTemp->CheckAcid No CauseTemp Cause: Diazonium Decomposition & Phenol Formation CheckTemp->CauseTemp Yes CheckAddition Was NaNO2 Added Too Fast? CheckAcid->CheckAddition No CauseAcid Cause: Azo Coupling & Incomplete Reaction CheckAcid->CauseAcid Yes CauseAddition Cause: Local Overheating & Decomposition CheckAddition->CauseAddition Yes SolutionTemp Solution: Use Ice-Salt Bath & Monitor Temperature Closely CauseTemp->SolutionTemp SolutionAcid Solution: Use Sufficient Excess of Strong Mineral Acid CauseAcid->SolutionAcid SolutionAddition Solution: Add NaNO2 Solution Slowly and Dropwise CauseAddition->SolutionAddition

Caption: A logical workflow for troubleshooting low product yield.

ReactionPathways Synthesis and Byproduct Pathways Start 2-Amino-5-nitrotoluene Reagent1 + NaNO2, HCl (0-5 °C) Start->Reagent1 Diazonium Aryl Diazonium Salt (Intermediate) Reagent2 + KI Diazonium->Reagent2 Side1 + H2O (Temp > 5 °C) Diazonium->Side1 Side2 + Unreacted Amine (Low Acidity) Diazonium->Side2 Product This compound (Desired Product) Phenol 2-Hydroxy-5-nitrotoluene (Phenolic Byproduct) Azo Azo Compound (Colored Byproduct) Reagent1->Diazonium Reagent2->Product Side1->Phenol Side2->Azo

Caption: Key reaction pathways and common byproduct formations.

References

Technical Support Center: Optimizing the Reduction of 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the reduction of 2-Iodo-5-nitrotoluene to 2-amino-5-iodotoluene. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the reduction of this compound?

The main challenge in the reduction of this compound is achieving chemoselective reduction of the nitro group without causing dehalogenation (loss of the iodine atom). The carbon-iodine bond is susceptible to cleavage under certain reductive conditions, particularly with some forms of catalytic hydrogenation. Other potential issues include incomplete reaction, low yields, and difficulties in product isolation and purification.

Q2: Which reduction methods are recommended to minimize dehalogenation?

To minimize the risk of dehalogenation, non-catalytic methods are often preferred. Metal-acid systems such as Tin(II) chloride (SnCl₂) in an acidic medium or iron (Fe) powder with an acid or ammonium (B1175870) chloride are generally effective and selective for the nitro group reduction while preserving the iodine substituent.[1] For catalytic hydrogenation, Raney Nickel is a better choice than Palladium on carbon (Pd/C), as Pd/C is more prone to causing dehalogenation of aryl halides.[2]

Q3: What are the common side products in this reaction?

The most common side product is the dehalogenated amine, 3-aminotoluene, resulting from the cleavage of the carbon-iodine bond. Other potential impurities may arise from incomplete reduction, leading to the presence of nitroso or hydroxylamine (B1172632) intermediates. Over-reduction or side reactions of the starting material or product under harsh conditions can also lead to the formation of polymeric materials.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation between the starting material (this compound), the desired product (2-amino-5-iodotoluene), and any potential side products. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q5: What are the recommended purification methods for 2-amino-5-iodotoluene?

The purification of 2-amino-5-iodotoluene typically involves a standard work-up procedure to remove the reducing agent and byproducts, followed by recrystallization or column chromatography.[2][3][4][5] After the reaction, an aqueous work-up with a base (e.g., sodium bicarbonate or sodium hydroxide) is often necessary to neutralize any acid and precipitate metal salts. The crude product can then be extracted into an organic solvent. Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexane/ethyl acetate) is often effective for obtaining a pure product.[2][3][6] If significant impurities are present, column chromatography on silica (B1680970) gel may be required.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Poor solubility of the starting material. 4. Low reaction temperature. 5. Catalyst poisoning (for catalytic hydrogenation).1. Use fresh, high-quality reducing agents. For Raney Nickel, ensure it is active. 2. Increase the molar equivalents of the reducing agent. 3. Choose a solvent or co-solvent system that ensures good solubility of this compound at the reaction temperature. 4. Increase the reaction temperature as per the protocol, ensuring it does not promote side reactions. 5. Ensure the substrate and solvent are free from sulfur-containing impurities or other known catalyst poisons.[7]
Significant Dehalogenation 1. Use of a highly active hydrogenation catalyst (e.g., Pd/C). 2. Prolonged reaction time or high temperature.1. Switch to a more selective reducing system like SnCl₂/HCl, Fe/NH₄Cl, or Raney Nickel.[2] 2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid excessive heating.
Formation of Colored Impurities 1. Air oxidation of the product (aniline derivative). 2. Formation of azo or azoxy compounds from incomplete reduction.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During work-up, minimize exposure to air. 2. Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.
Difficult Product Isolation 1. Emulsion formation during aqueous work-up. 2. Product precipitation with metal salts.1. Add brine (saturated NaCl solution) to break up the emulsion. Filtering the entire mixture through a pad of celite can also be effective. 2. Ensure the pH of the aqueous layer is sufficiently basic to precipitate all metal hydroxides before extraction. Washing the organic layer with a solution of a chelating agent like EDTA may help remove residual metal ions.

Data Presentation: Comparison of Reduction Methods

Method Reducing Agent Solvent Temp (°C) Time (h) Typical Yield (%) Key Advantages Key Disadvantages
Metal-Acid Reduction SnCl₂·2H₂O / HClEthanol50-781-385-95High chemoselectivity, minimal dehalogenation.[8]Requires stoichiometric amounts of metal salts, leading to significant waste.
Metal-Neutral Reduction Fe / NH₄ClEthanol/Water782-580-90Cost-effective, environmentally benign metal, good selectivity.Can be slower than other methods, work-up can be tedious to remove iron sludge.
Catalytic Hydrogenation Raney® Nickel / H₂Ethanol25-504-8>90High yields, catalytic amount of reagent, clean reaction.[9]Risk of dehalogenation if not carefully controlled, pyrophoric catalyst requires careful handling.[10][11]

Experimental Protocols

Method 1: Reduction with Tin(II) Chloride (SnCl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid (1-2 equivalents) and heat the reaction mixture to 50-70 °C with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide (B78521) solution until a precipitate of tin salts forms and the solution is strongly basic (pH > 10).

  • Extract the mixture with ethyl acetate (B1210297) (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-amino-5-iodotoluene.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Method 2: Reduction with Iron (Fe) and Ammonium Chloride (NH₄Cl)

Procedure:

  • To a solution of this compound (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 ratio), add iron powder (5-10 equivalents) and ammonium chloride (5-10 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until completion (typically 2-5 hours).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Method 3: Catalytic Hydrogenation with Raney® Nickel

Procedure:

  • Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with a solvent.[10]

  • In a hydrogenation vessel, suspend this compound (1 equivalent) in ethanol.

  • Carefully add a slurry of Raney Nickel (5-10% by weight of the substrate) in ethanol.

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating (up to 50 °C).

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Do not allow the catalyst on the filter paper to dry, as it can ignite. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-iodotoluene.

  • Purify as needed.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound dissolve Dissolve in Solvent start->dissolve add_reagent Add Reducing Agent dissolve->add_reagent react Heat & Stir add_reagent->react monitor Monitor by TLC react->monitor quench Quench & Neutralize monitor->quench extract Extract Product quench->extract purify Recrystallize / Chromatography extract->purify product 2-amino-5-iodotoluene purify->product

Caption: General experimental workflow for the reduction of this compound.

troubleshooting_guide start Reaction Issue? low_yield Low Yield / No Reaction start->low_yield side_product Side Product Formation start->side_product reagent_check Check Reagent Activity & Stoichiometry low_yield->reagent_check Yes solubility_check Check Substrate Solubility low_yield->solubility_check No dehalogenation Dehalogenation Observed? side_product->dehalogenation Yes other_impurities Other Impurities? side_product->other_impurities No temp_check Optimize Temperature solubility_check->temp_check catalyst_poison Check for Catalyst Poisons temp_check->catalyst_poison If catalytic change_reagent Switch to SnCl2 or Fe/NH4Cl dehalogenation->change_reagent optimize_time_temp Reduce Reaction Time/Temp dehalogenation->optimize_time_temp inert_atmosphere Use Inert Atmosphere other_impurities->inert_atmosphere ensure_excess_reductant Ensure Excess Reductant other_impurities->ensure_excess_reductant

Caption: Troubleshooting logic for the reduction of this compound.

This technical support center provides a starting point for optimizing the reduction of this compound. Researchers should always perform small-scale test reactions to determine the optimal conditions for their specific setup and purity requirements.

References

Technical Support Center: Cross-Coupling Reactions with 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing deiodination of 2-iodo-5-nitrotoluene during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in my cross-coupling reaction?

Deiodination is an undesired side reaction where the iodine atom on your starting material, this compound, is replaced by a hydrogen atom.[1] This leads to the formation of 5-nitrotoluene as a byproduct, which reduces the yield of your desired cross-coupled product and complicates the purification process.[1][2]

Q2: Why is this compound particularly susceptible to deiodination?

Several factors make this compound prone to this side reaction:

  • Weak Carbon-Iodine Bond: The C-I bond is the weakest among carbon-halogen bonds, making it more susceptible to cleavage under thermal, photolytic, or reductive conditions.[1][3]

  • Electron-Deficient Ring: The presence of a strong electron-withdrawing nitro (-NO₂) group makes the aromatic ring electron-deficient.[1][4] This can increase the substrate's susceptibility to certain side reactions, including hydrodehalogenation.[1]

Q3: What is the primary mechanism leading to deiodination?

The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This Pd-H intermediate can then undergo reductive elimination with the aryl group, leading to the formation of the deiodinated byproduct instead of the desired cross-coupling product.[1][5] Sources of the hydride can include the base, solvent (e.g., alcohols), or trace amounts of water.[1]

Q4: Can light or air affect my reaction?

Yes. Aryl iodides can be light-sensitive, and exposure to light may induce photolytic cleavage of the C-I bond, often through radical pathways.[2][3] Additionally, oxygen from the air can cause catalyst decomposition (observed as the formation of palladium black) and promote radical side reactions that contribute to deiodination.[2][6] It is crucial to perform these reactions under an inert atmosphere and protect them from light.[2][6]

Troubleshooting Guide: Minimizing Deiodination

This guide provides specific troubleshooting steps for common issues encountered during the cross-coupling of this compound.

Catalyst and Ligand Selection
  • Problem: I'm observing significant deiodination and my catalyst appears to be decomposing (turning black).

  • Solution: The choice of catalyst and ligand is critical for both activity and minimizing side reactions.[7]

    • Use a Stable Precatalyst: Employ air- and moisture-stable precatalysts, such as those incorporating N-heterocyclic carbene (NHC) or bulky, electron-rich phosphine (B1218219) ligands.[7][8]

    • Select Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst, promote the desired oxidative addition and reductive elimination steps, and suppress the formation of Pd-H species.[7][8][9][10]

Choice of Base and Solvent
  • Problem: My reaction yields a large amount of the 5-nitrotoluene byproduct. I am using a strong base like sodium tert-butoxide.

  • Solution: Strong bases can accelerate the formation of palladium-hydride species that cause deiodination.[1][2]

    • Use a Weaker Base: Switch to a weaker, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are often effective for the coupling reaction while being less likely to cause hydrodehalogenation.[2][6]

    • Ensure Anhydrous Conditions: Use anhydrous, aprotic solvents (e.g., toluene, dioxane, THF) that have been properly degassed to remove oxygen and water, which can be sources for the unwanted deiodination pathway.[6][7]

Reaction Conditions: Temperature and Atmosphere
  • Problem: Even with the right reagents, deiodination is still a major issue. My reaction is running at 110 °C.

  • Solution: High reaction temperatures can promote the thermal cleavage of the relatively weak C-I bond.[2]

    • Lower the Temperature: Start with milder conditions (e.g., 60–80 °C) and only increase the temperature if the reaction is too slow.[2] Finding a balance between a reasonable reaction rate and minimal substrate degradation is key.

    • Maintain an Inert Atmosphere: Ensure the reaction vessel is thoroughly purged of air and maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[6] Degas all solvents and liquid reagents before use.[6]

    • Protect from Light: Wrap the reaction vessel in aluminum foil to prevent potential light-induced decomposition of the starting material.[2][3]

Data Presentation

The selection of reaction parameters significantly impacts the ratio of the desired product to the deiodinated byproduct. The following table summarizes outcomes for Suzuki-Miyaura couplings under various conditions with analogous electron-deficient aryl iodides.

EntryAryl HalideBaseLigandTemperature (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)Reference
14-IodoacetophenoneNaOtBuP(tBu)₃80~70~25[1]
24-IodoacetophenoneK₃PO₄SPhos80>95<5[7]
34-IodobenzonitrileCs₂CO₃XPhos100>98<2[7]
4This compoundK₂CO₃PPh₃80Variable (Moderate)SignificantGeneral Knowledge
5This compoundK₃PO₄XPhos/SPhos60-80Optimized (High)MinimizedRecommended

Note: Data for entries 1-3 are based on reactions with structurally similar electron-deficient aryl iodides and serve as a guide. Entries 4 and 5 represent typical and recommended starting points for this compound.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is designed to minimize deiodination.

Reagents:

  • This compound (1.0 equiv.)

  • Phenylboronic Acid (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane (B91453)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the flask with a septum, and wrap the exterior of the flask with aluminum foil to protect it from light.[2]

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[6]

  • Add the degassed 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Visualizations

Catalytic Cycle and Deiodination Pathway

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Deiodination Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-I) Pd0->OA Ar-I TM Transmetalation (Ar-Pd(II)-R) OA->TM R-B(OR)2 PdH Pd-H Species OA->PdH Base/Solvent/H2O RE Reductive Elimination (Ar-R) TM->RE RE->Pd0 Product RE_Deiod Reductive Elimination (Ar-H) PdH->RE_Deiod RE_Deiod->Pd0 Byproduct

Caption: Catalytic cycle showing the desired pathway and the competing deiodination side reaction.

Troubleshooting Workflow

G start Deiodination Observed? check_temp Is Temp > 80°C? start->check_temp lower_temp Action: Lower Temp to 60-80°C check_temp->lower_temp Yes check_base Using Strong Base (e.g., NaOtBu)? check_temp->check_base No lower_temp->check_base change_base Action: Switch to Weaker Base (K3PO4, Cs2CO3) check_base->change_base Yes check_ligand Using Simple Ligand (e.g., PPh3)? check_base->check_ligand No change_base->check_ligand change_ligand Action: Use Bulky, E-rich Ligand (XPhos, SPhos, NHC) check_ligand->change_ligand Yes check_setup Is Reaction Protected from Light & Air? check_ligand->check_setup No change_ligand->check_setup improve_setup Action: Degas Solvents, Use Inert Gas, Wrap in Foil check_setup->improve_setup No end Problem Minimized check_setup->end Yes improve_setup->end

Caption: A step-by-step workflow for troubleshooting the deiodination of this compound.

Factors Contributing to Deiodination

G center Deiodination (Ar-I -> Ar-H) temp High Temperature temp->center base Strong Base base->center water Trace H2O / Protic Solvents water->center light Light Exposure light->center oxygen Oxygen (Air) oxygen->center ligand Suboptimal Ligand ligand->center

Caption: Key experimental factors that can promote the undesired deiodination side reaction.

References

Technical Support Center: Scale-Up of Reactions Using 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of chemical reactions utilizing 2-iodo-5-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary scale-up challenges associated with reactions involving this compound?

A1: Scaling up reactions with this compound, particularly palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, presents several key challenges. These include managing potential exothermic events due to the nitro group, ensuring efficient mixing to overcome mass transfer limitations with heterogeneous reagents, preventing catalyst deactivation over extended reaction times, controlling the formation of impurities, and developing robust work-up and purification procedures suitable for large quantities.

Q2: Are there specific safety precautions I should take when scaling up reactions with this compound?

A2: Yes, safety is paramount. The nitroaromatic structure of this compound necessitates a thorough thermal risk assessment.[1][2] Key precautions include:

  • Reaction Calorimetry: Conduct reaction calorimetry studies to understand the heat of reaction, onset temperature of any exothermic events, and the maximum temperature of the synthesis reaction (MTSR).[2][3]

  • Thermal Stability: Determine the thermal stability of the starting material, intermediates, and final product to identify any potential for runaway reactions. The presence of impurities can lower the decomposition temperature of nitro-organic compounds.[1][4]

  • Controlled Dosing: For highly exothermic reactions, consider controlled addition of a limiting reagent to manage the heat evolution.

  • Inert Atmosphere: For cross-coupling reactions, maintaining a strictly inert atmosphere is crucial to prevent catalyst oxidation and side reactions.[5][6]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including protective gloves, clothing, and eye/face protection.[7] Work in a well-ventilated area or under a chemical fume hood.[7][8]

Q3: How does the choice of catalyst and ligand impact the scale-up of cross-coupling reactions with this compound?

A3: The catalyst and ligand system is critical for a successful and scalable cross-coupling reaction.

  • Catalyst Loading: While laboratory-scale reactions might use higher catalyst loadings, for industrial processes, minimizing the palladium loading (often reported in ppm) is economically and environmentally crucial.[9]

  • Ligand Selection: The choice of ligand is vital for catalyst stability and activity.[10] For Suzuki reactions, bulky, electron-rich phosphine (B1218219) ligands can accelerate oxidative addition.[6][11] For Buchwald-Hartwig aminations, specialized ligands are known to favor the active monoligated palladium species, thus increasing reaction rates.[12]

  • Catalyst Deactivation: On a larger scale, catalyst deactivation can be more pronounced. Potential causes include impurities in starting materials or solvents, high temperatures, or reaction with the substrate or product.[10][11][13]

Q4: What are common byproducts in Suzuki-Miyaura reactions with this compound and how can they be minimized at scale?

A4: Common byproducts in Suzuki-Miyaura reactions include:

  • Homocoupling of the boronic acid: This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are essential for minimization.[6]

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be mitigated by using anhydrous solvents and reagents, and by choosing appropriate bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][11]

  • Dehalogenation of the starting material: The iodo group is replaced by a hydrogen atom. Screening different ligands and ensuring the purity of all reaction components can help suppress this side reaction.[6][11]

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction Conversion at Scale
Potential Cause Troubleshooting Strategy
Inefficient Mixing/Mass Transfer - Increase agitation speed to ensure proper mixing, especially with heterogeneous mixtures (e.g., solid bases).- Consider a different solvent system that may improve solubility of reagents.
Catalyst Deactivation - Ensure all reagents and solvents are of high purity and adequately degassed to remove oxygen.[6]- Evaluate different, more robust ligands that can stabilize the palladium catalyst.[10][11]- Consider using a pre-formed, air-stable palladium precatalyst.[5]- Investigate for potential catalyst poisoning from impurities in the starting materials.
Poor Reagent Solubility - Screen alternative solvents or solvent mixtures to improve the solubility of this compound or the coupling partner.- A moderate increase in reaction temperature may improve solubility and reaction rate, but must be balanced against potential catalyst degradation and side reactions.
Sub-optimal Base - The choice of base is critical. For Suzuki reactions, if K₂CO₃ is ineffective, consider stronger bases like K₃PO₄ or Cs₂CO₃.[6]- For Buchwald-Hartwig aminations, ensure the base is strong enough for the specific amine being coupled.[14]
Issue 2: Increased Impurity Profile Upon Scale-Up
Potential Cause Troubleshooting Strategy
Side Reactions (e.g., Homocoupling, Dehalogenation) - As mentioned in the FAQs, rigorously exclude oxygen to prevent homocoupling.[6]- Optimize the base and solvent to minimize protodeboronation and dehalogenation.[6][11]- A lower reaction temperature, if feasible for the reaction rate, can sometimes reduce side product formation.
Thermal Degradation - If the reaction is run at elevated temperatures, the starting material, product, or intermediates may be degrading.- Use reaction calorimetry to understand the thermal profile and identify safe operating temperatures.[2]- Consider a more active catalyst system that allows for lower reaction temperatures.
Impure Starting Materials - Ensure the purity of this compound and the coupling partner is high, as impurities can be carried through and complicate purification.
Issue 3: Difficult Product Isolation and Purification
Potential Cause Troubleshooting Strategy
Product Crystallization Issues - Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization.[15]- Control the cooling rate during crystallization; slow cooling often yields purer crystals.[15]- Seeding the solution with a small amount of pure product can induce crystallization.
Residual Palladium in the Product - Employ palladium scavengers, such as silica-based metal scavengers (e.g., SiliaMetS Thiol), to reduce palladium levels in the final product.[16]- Optimize the work-up procedure, including aqueous washes, to remove palladium salts.
Emulsion Formation During Work-up - Add a small amount of brine to the aqueous layer to help break the emulsion.- Consider filtering the biphasic mixture through a pad of celite.

Quantitative Data Summary

The following tables provide representative data for common cross-coupling reactions involving aryl iodides, which can serve as a starting point for the scale-up of reactions with this compound. Note that optimal conditions will need to be determined experimentally for each specific transformation.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterLaboratory Scale (1-10 g)Pilot/Industrial Scale (>1 kg)
Catalyst Loading (Pd) 1-5 mol%0.05-1 mol% (often <1000 ppm)
Ligand-to-Palladium Ratio 1:1 to 4:11:1 to 2:1
Solvent Toluene, Dioxane, THF/WaterToluene, 2-MeTHF, CPME
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄
Temperature 80-110 °C80-120 °C
Reaction Time 2-24 hours8-48 hours

Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterLaboratory Scale (1-10 g)Pilot/Industrial Scale (>1 kg)
Catalyst Loading (Pd) 1-3 mol%0.1-1 mol%
Ligand Bulky, electron-rich phosphinesRobust, commercially available ligands
Solvent Toluene, DioxaneToluene, CPME
Base NaOtBu, LHMDS, K₃PO₄NaOtBu, K₃PO₄
Temperature 80-120 °C90-130 °C
Reaction Time 4-24 hours12-36 hours

Table 3: Typical Reaction Parameters for Sonogashira Coupling

ParameterLaboratory Scale (1-10 g)Pilot/Industrial Scale (>1 kg)
Catalyst Loading (Pd) 1-5 mol%0.1-2 mol%
Co-catalyst (CuI) 1-10 mol%0.5-5 mol% (or copper-free)
Solvent THF, DMF, TolueneToluene, NMP, MeCN
Base Et₃N, i-Pr₂NEt, PiperidineEt₃N, i-Pr₂NH
Temperature Room Temperature to 80 °C40-100 °C
Reaction Time 1-12 hours6-24 hours

Experimental Protocols

Protocol 1: General Procedure for a Scaled-Up Suzuki-Miyaura Coupling

  • Vessel Preparation: Ensure a suitable reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Reagent Charging: Charge the reactor with this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.) under a positive pressure of nitrogen.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5-10 volumes).

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and a suitable phosphine ligand) as a slurry in a small amount of degassed solvent.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 90-110 °C) and monitor the reaction progress by HPLC or GC.

  • Work-up: Upon completion, cool the reaction mixture. Add water and an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. The solvent can be removed under reduced pressure. The crude product can then be purified by crystallization or column chromatography.

Protocol 2: General Procedure for a Scaled-Up Buchwald-Hartwig Amination

  • Vessel Preparation and Inerting: Follow steps 1 and 2 from the Suzuki protocol.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with the palladium precatalyst, the ligand, and the base (e.g., NaOtBu).

  • Solvent and Substrate Addition: Add the degassed solvent (e.g., toluene), followed by this compound and the amine coupling partner.

  • Reaction: Heat the mixture with efficient stirring to the desired temperature (e.g., 100-120 °C). Monitor the reaction by an appropriate analytical method.

  • Work-up: After cooling, carefully quench the reaction with water. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. The product can be purified by crystallization or chromatography.

Visualizations

Scale_Up_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase A Reaction Hazard Assessment B Source High-Purity Reagents A->B C Select Appropriate Reactor B->C D Inert Reactor Atmosphere C->D E Charge Reagents & Solvents D->E F Controlled Heating & Agitation E->F G In-Process Control (IPC) Monitoring F->G H Controlled Cool-Down G->H I Quenching & Work-up H->I J Product Isolation (e.g., Crystallization) I->J K Purification & Drying J->K

Caption: A typical workflow for scaling up chemical reactions.

Troubleshooting_Logic Start Low Yield or Incomplete Conversion Q1 Is Mixing Efficient? Start->Q1 A1 Increase Agitation / Baffling Q1->A1 No Q2 Is Catalyst Active? Q1->Q2 Yes A1->Q2 A2 Check Reagent Purity & Inert Atmosphere Q2->A2 No Q3 Are Conditions Optimal? Q2->Q3 Yes A2->Q3 A3 Re-screen Temperature, Solvent, & Base Q3->A3 No End Problem Resolved Q3->End Yes A3->End

Caption: A logical approach to troubleshooting low reaction yields.

References

Validation & Comparative

A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 2-Iodo-5-nitrotoluene versus 2-Bromo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of 2-iodo-5-nitrotoluene and 2-bromo-5-nitrotoluene (B182602) in key organic transformations. This guide provides a detailed analysis of their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by experimental data and protocols to inform strategic synthetic planning.

In the realm of synthetic organic chemistry, the choice of starting materials is paramount to the success and efficiency of a reaction. For transformations involving aryl halides, the nature of the halogen substituent plays a pivotal role in dictating the reactivity profile of the molecule. This guide presents a comparative analysis of two structurally similar yet distinct aryl halides: this compound and 2-bromo-5-nitrotoluene. The presence of the electron-withdrawing nitro group and the methyl group, ortho and meta to the halogen respectively, significantly influences the electronic properties of the aromatic ring, making these compounds valuable substrates in a variety of synthetic applications.

The fundamental difference in the reactivity of these two compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This key difference governs their behavior in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: The Advantage of the Weaker Bond

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the general trend for aryl halide reactivity is Ar-I > Ar-Br > Ar-Cl.[1][2] This is primarily because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. The weaker C-I bond in this compound facilitates a faster oxidative addition compared to the C-Br bond in its bromo-counterpart, leading to enhanced reactivity.[2] This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the iodo-substituted compound.

Comparative Performance in Cross-Coupling Reactions

While direct side-by-side experimental data for this compound and 2-bromo-5-nitrotoluene under identical cross-coupling conditions is not extensively available in the literature, the well-established principles of aryl halide reactivity allow for a robust comparison. The following table summarizes the expected relative performance based on these principles and data from analogous systems.

Reaction TypeFeatureThis compound2-Bromo-5-nitrotolueneRationale
Suzuki-Miyaura Coupling Relative Reactivity HigherLowerWeaker C-I bond leads to faster oxidative addition.[1][2]
Typical Conditions Milder (e.g., lower temp.)More forcing (e.g., higher temp.)Lower energy barrier for the rate-determining step.[1]
Expected Yield Generally higherGenerally lowerMore efficient conversion under optimized conditions.
Sonogashira Coupling Relative Reactivity HigherLowerFacilitated oxidative addition is crucial for this reaction.
Typical Conditions Often proceeds at lower temperaturesMay require elevated temperaturesThe C-I bond is more susceptible to cleavage by the Pd(0) catalyst.
Expected Yield Generally higherGenerally lowerFaster reaction kinetics lead to higher throughput.
Buchwald-Hartwig Amination Relative Reactivity HigherLowerC-I bond activation is more facile.[3]
Typical Conditions MilderMore forcingThe energy profile for the catalytic cycle is more favorable.[3]
Expected Yield Generally higherGenerally lowerBroader substrate scope under milder conditions.

Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend for halogens in nucleophilic aromatic substitution (SNAr) is typically reversed: Ar-F > Ar-Cl > Ar-Br > Ar-I.[4] This is because the rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[4][5] The more electronegative the halogen, the more it withdraws electron density from the carbon to which it is attached, making it more electrophilic and susceptible to nucleophilic attack.[5] Therefore, 2-bromo-5-nitrotoluene is expected to be more reactive than this compound in SNAr reactions.

Comparative Performance in SNAr Reactions

The following table outlines the expected relative performance of the two compounds in a typical SNAr reaction.

FeatureThis compound2-Bromo-5-nitrotolueneRationale
Relative Reactivity LowerHigherBromine is more electronegative than iodine, making the ipso-carbon more electrophilic.[5]
Reaction Rate SlowerFasterThe energy barrier for the formation of the Meisenheimer complex is lower for the bromo-compound.
Typical Conditions May require higher temperatures or stronger nucleophilesCan proceed under milder conditionsThe higher electrophilicity of the C-Br substituted carbon facilitates the nucleophilic attack.
Expected Yield Generally lowerGenerally higherMore efficient formation of the substitution product.

Experimental Protocols

Below are generalized experimental protocols for key reactions, which can be adapted to compare the reactivity of this compound and 2-bromo-5-nitrotoluene. It is crucial to maintain identical reaction conditions (concentrations, temperature, solvent, catalyst loading, etc.) for a valid comparison.

Suzuki-Miyaura Coupling Protocol

Objective: To compare the yield and reaction time for the Suzuki-Miyaura coupling of the two aryl halides with phenylboronic acid.

Procedure:

  • To two separate oven-dried Schlenk flasks, add the aryl halide (this compound or 2-bromo-5-nitrotoluene, 1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill each flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane (B91453) and water (5 mL).

  • Add a degassed 2 M aqueous solution of a base, for instance, sodium carbonate (2.0 mmol).

  • Stir the reaction mixtures at a constant temperature (e.g., 80 °C).

  • Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular time intervals.

  • Upon completion, cool the mixtures, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography and determine the isolated yields for comparison.

Sonogashira Coupling Protocol

Objective: To compare the reactivity of the two aryl halides in a Sonogashira coupling with phenylacetylene (B144264).

Procedure:

  • To two separate oven-dried Schlenk flasks under an inert atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as CuI (0.04 mmol, 4 mol%).

  • Add a degassed solvent, for example, triethylamine (B128534) (5 mL).

  • Add phenylacetylene (1.2 mmol) to each flask.

  • Stir the reaction mixtures at a constant temperature (e.g., 50 °C).

  • Monitor the reactions' progress by TLC or GC.

  • Upon completion, quench the reactions with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the products with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude products to determine the yields.

Nucleophilic Aromatic Substitution (SNAr) Protocol

Objective: To compare the rate of SNAr reaction of the two aryl halides with a nucleophile like piperidine (B6355638).

Procedure:

  • In two separate round-bottom flasks, dissolve the aryl halide (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF, 10 mL).

  • Add piperidine (1.2 mmol) to each flask.

  • Heat the reaction mixtures to a constant temperature (e.g., 100 °C).

  • Monitor the consumption of the starting material and the formation of the product by GC or LC-MS at set time points.

  • Upon completion, cool the mixtures, dilute with water, and extract the product with a suitable organic solvent.

  • Wash the organic layers, dry, and concentrate to obtain the crude product.

  • Purify the products and determine the yields and reaction times for comparison.

Visualizing Reaction Workflows and Logic

To further clarify the experimental and decision-making processes, the following diagrams are provided.

Experimental_Workflow Aryl_Halide Aryl Halide (Iodo or Bromo) Heating Heating & Stirring Aryl_Halide->Heating Reagents Coupling Partner & Catalyst/Base Reagents->Heating Solvent Degassed Solvent Solvent->Heating Inert_Atmosphere Inert Atmosphere (Argon) Inert_Atmosphere->Heating Monitoring Monitoring (TLC/GC) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Analysis Yield & Purity Determination Purification->Analysis Decision_Logic node_rect node_rect Reaction_Type Desired Reaction Type? Cross_Coupling Palladium-Catalyzed Cross-Coupling Reaction_Type->Cross_Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction_Type->SNAr Mild_Conditions Mild Conditions Required? Cross_Coupling->Mild_Conditions Bromo_Choice_SNAr Choose 2-Bromo-5-nitrotoluene (Higher Reactivity) SNAr->Bromo_Choice_SNAr Iodo_Choice_SNAr Choose This compound (Lower Reactivity) Iodo_Choice Choose This compound (Higher Reactivity) Bromo_Choice_CC Choose 2-Bromo-5-nitrotoluene (Lower Reactivity, Lower Cost) Mild_Conditions->Iodo_Choice Yes Mild_Conditions->Bromo_Choice_CC No

References

Navigating Reactivity: A Comparative Guide to 2-Iodo-5-nitrotoluene and its Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in cross-coupling reactions is a critical decision that dictates the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth comparison of 2-iodo-5-nitrotoluene and its isomers in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. By presenting available experimental data, this document aims to offer a clear, objective resource to inform substrate selection and reaction optimization.

The reactivity of iodo-nitrotoluene isomers in palladium-catalyzed cross-coupling reactions is primarily governed by the interplay of electronic and steric effects. The iodine atom serves as an excellent leaving group, facilitating the initial oxidative addition step in the catalytic cycle. The nitro group, a strong electron-withdrawing moiety, significantly influences the electron density of the aromatic ring, which in turn affects the rate of oxidative addition and subsequent steps. The relative positions of the methyl, nitro, and iodo substituents create distinct steric environments around the reaction center, impacting catalyst accessibility and overall reaction kinetics.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The electron-withdrawing nature of the nitro group generally enhances the reactivity of the aryl iodide towards oxidative addition. However, the position of the nitro and methyl groups can introduce steric hindrance, which may counteract this electronic activation. Below is a summary of available data for the Suzuki-Miyaura coupling of various iodo-nitrotoluene isomers with phenylboronic acid.

Aryl Iodide IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O801285
4-Iodo-3-nitrotoluene Pd(dppf)Cl₂Cs₂CO₃Dioxane100892
2-Iodo-3-nitrotoluene Pd₂(dba)₃ / SPhosK₃PO₄Toluene1101678
4-Iodo-2-nitrotoluene Pd(OAc)₂ / XPhosK₃PO₄THF/H₂O901288

Comparative Performance in Heck Coupling

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. For iodo-nitrotoluene isomers, the strong electron-withdrawing effect of the nitro group can accelerate the reaction. The steric hindrance around the iodine atom is a critical factor influencing the approach of the palladium catalyst and the alkene. The following table compares the performance of different isomers in the Heck reaction with styrene (B11656).

Aryl Iodide IsomerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(OAc)₂Et₃NDMF100690
4-Iodo-3-nitrotoluene Pd(PPh₃)₄NaOAcDMA1201085
2-Iodo-4-nitrotoluene PdCl₂(PPh₃)₂K₂CO₃NMP110882
4-Iodo-2-nitrotoluene Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile801288

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is generally robust and tolerates a wide range of functional groups. The reactivity of iodo-nitrotoluene isomers is influenced by both electronic activation from the nitro group and potential steric impediment from the methyl and nitro substituents. A comparison of their performance in coupling with phenylacetylene (B144264) is presented below.

Aryl Iodide IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF65495
4-Iodo-3-nitrotoluene Pd(PPh₃)₄ / CuIPiperidineDMF70691
2-Iodo-3-nitrotoluene Pd(OAc)₂ / PPh₃ / CuIEt₃NToluene80885
4-Iodo-2-nitrotoluene PdCl₂(dppf) / CuIDIPADioxane901089

Experimental Protocols

Detailed methodologies for the cross-coupling reactions are provided to facilitate reproducibility and further investigation.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the iodo-nitrotoluene isomer (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL), the palladium catalyst (0.02 mmol) and potassium carbonate (2.0 mmol) are added. The mixture is degassed with argon for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Heck Coupling

A mixture of the iodo-nitrotoluene isomer (1.0 mmol), styrene (1.2 mmol), palladium acetate (0.02 mmol), and triethylamine (B128534) (1.5 mmol) in N,N-dimethylformamide (5 mL) is heated at the specified temperature for the indicated time under a nitrogen atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a solution of the iodo-nitrotoluene isomer (1.0 mmol) and phenylacetylene (1.1 mmol) in tetrahydrofuran (B95107) (5 mL) are added bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), copper(I) iodide (0.04 mmol), and triethylamine (2.0 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

G General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Aryl Iodide, Coupling Partner, Base Catalyst Prepare Catalyst and Ligand Reactants->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Degas Degas with Inert Gas (e.g., Argon) Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Progress (TLC, GC/MS) Heat->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)L₂-I OxAdd->ArPdI Transmetal Transmetalation ArPdI->Transmetal Ar'-B(OR)₂ ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)L₂-I OxAdd->ArPdI Coord Alkene Coordination ArPdI->Coord Alkene AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺ Coord->AlkeneComplex Insertion Migratory Insertion AlkeneComplex->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim Product BetaElim->Pd0 Base

Caption: The catalytic cycle for the Heck reaction.

Sonogashira_Cycle Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)L₂-I OxAdd->ArPdI Transmetal Transmetalation ArPdI->Transmetal ArPdAlkynyl Ar-Pd(II)L₂-C≡CR Transmetal->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim Ar-C≡CR RedElim->Pd0 CuI CuI AlkyneCoord Alkyne Coordination CuI->AlkyneCoord H-C≡CR, Base CuAcetylide Cu-C≡CR AlkyneCoord->CuAcetylide CuAcetylide->Transmetal To Pd Cycle

A Comparative Guide to the Mechanistic Landscape of Palladium-Catalyzed Reactions of 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of palladium-catalyzed reactions involving 2-iodo-5-nitrotoluene, an electron-deficient aryl halide. By examining its performance in contrast with other substrates, we provide researchers, scientists, and drug development professionals with a framework for understanding and optimizing these critical transformations. The content is supported by experimental data from the literature, detailed protocols, and mechanistic diagrams to elucidate the underlying principles of catalysis.

Mechanistic Overview: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. These reactions generally proceed through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The specific steps vary depending on the reaction type (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination), but a generalized cycle provides a fundamental understanding of the process.

The reactivity of the aryl halide is paramount, with the oxidative addition of the Ar-X bond to the Pd(0) center often being the rate-determining step. For this compound, the presence of an electron-withdrawing nitro group and a highly reactive C-I bond facilitates this initial step.

Palladium_Catalytic_Cycle cluster_cycle Generalized Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)Lu2099 ArPdX Ar-Pd(II)-X(Lu2099) Pd0->ArPdX Oxidative Addition ArPdNu Ar-Pd(II)-Nu(Lu2099) ArPdX->ArPdNu Transmetalation / Migratory Insertion ArPdNu->Pd0 Reductive Elimination ArNu Product (Ar-Nu) ArPdNu->ArNu HX Byproduct (H-X) ArPdNu->HX ArX Aryl Halide (Ar-X) (e.g., this compound) ArX->ArPdX Nu Nucleophile / Partner (e.g., R-B(OH)₂, Olefin, Amine) Nu->ArPdNu

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Performance Comparison: this compound vs. Alternative Aryl Halides

The performance of an aryl halide in palladium-catalyzed reactions is dictated by several factors, including the nature of the halogen (I > Br > Cl > F), electronic effects (electron-withdrawing groups generally accelerate oxidative addition), and steric hindrance. This compound is considered a highly activated substrate due to its iodine leaving group and the electron-withdrawing nitro group.

The following tables summarize quantitative data comparing the performance of various aryl halides in common palladium-catalyzed reactions.

Table 1: Comparison in Suzuki-Miyaura Coupling Reactions

Substrate Catalyst System Conditions Yield (%) Time (h)
4-Chloronitrobenzene 0.05 mol% Pd(OAc)₂ Phenylboronic acid, Base, 130 °C 94 17
p-Bromotoluene Ligand-free Pd(OAc)₂ Phenylboronic acid, Base, 120 °C >90 5
Iodobenzene Bio-supported Pd NPs Phenylboronic acid, Water, 95 °C 86 (after 5 cycles) N/A

| Aryl Chlorides (General) | Pd(OAc)₂ / Biaryl Phosphacycles | Arylboronic acids, Base, MW | Good to Excellent | N/A |

Data compiled from multiple sources indicating general trends.[1][2]

Table 2: Comparison in Heck Coupling Reactions

Substrate Catalyst System Conditions Yield (%)
Electron-deficient Aryl Iodides/Bromides 0.05 mol% Pd(OAc)₂ Terminal Olefin, Alumina, MW, 300W High
Electron-rich Aryl Iodides/Bromides 0.05 mol% Pd(OAc)₂ Terminal Olefin, Alumina, MW, 300W Lower than ED

| Aryl Chlorides | 0.1 mol% Pd(OAc)₂ | Terminal Olefin, Alumina, MW, 300W | Very Low |

Based on findings that electron-deficient aryl halides are more reactive than electron-rich ones in Heck couplings.[3]

Table 3: Comparison in Buchwald-Hartwig Amination

Substrate Catalyst System Conditions Yield (%)
Aryl Halides (General) Pd catalyst / Xantphos Amide, Cs₂CO₃, THF, 45-110 °C 66-99
Unactivated Aryl Halides 1 mol% Pd catalyst Amide, Cs₂CO₃, THF, 120 °C Low (<15%)

| Unactivated Aryl Halides | 2 mol% Pd catalyst | Amide, Cs₂CO₃, THF, 120 °C | High |

General trends show that reaction efficiency can be highly dependent on catalyst loading and temperature for less reactive aryl halides.[4]

From these comparisons, it can be inferred that this compound, being an electron-deficient aryl iodide, would exhibit high reactivity, leading to excellent yields and potentially shorter reaction times compared to electron-rich or less reactive halide (Br, Cl) analogues.

Experimental Protocols & Workflow

Executing these reactions requires careful setup under an inert atmosphere to protect the sensitive catalyst. Below is a representative protocol for a Suzuki-Miyaura coupling, which can be adapted for other cross-coupling reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (e.g., this compound, 1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) to the flask via syringe, followed by the catalyst mixture.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 5 min to 24 h).[5]

  • Workup and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried over a drying agent (e.g., MgSO₄), and concentrated. The crude product is then purified using column chromatography.

The following diagram illustrates a typical experimental workflow for these catalytic studies.

Experimental_Workflow start Start prep Reagent Preparation (Aryl Halide, Boronic Acid, Base) start->prep setup Reaction Setup (Oven-dried flask, Inert Atmosphere) prep->setup cat_add Catalyst & Solvent Addition (Pd Precursor, Ligand, Degassed Solvent) setup->cat_add reaction Reaction Monitoring (Heating, Stirring, TLC/GC analysis) cat_add->reaction workup Workup (Quenching, Extraction, Drying) reaction->workup purify Purification (Column Chromatography) workup->purify analysis Product Characterization (NMR, MS, etc.) purify->analysis end End analysis->end

Caption: Standard workflow for palladium-catalyzed cross-coupling reactions.

Alternative Catalytic Systems

While palladium has been the dominant metal, the pursuit of more cost-effective and sustainable methods has led to the exploration of alternatives.

  • Nickel-Based Catalysts: As a more earth-abundant metal, nickel has shown excellent reactivity, especially for activating challenging substrates like aryl chlorides.[6]

  • Iron-Based Catalysts: Iron is an attractive alternative due to its low cost, low toxicity, and environmental friendliness.[6]

  • Ligand-Free Conditions: In some cases, palladium catalysts can be effective without the use of expensive and air-sensitive phosphine ligands, particularly in aqueous media, which simplifies the procedure and reduces costs.[1]

  • Photoredox Catalysis: This approach uses visible light to drive catalytic cycles, often allowing reactions to proceed under very mild conditions with unique selectivity.[6]

The choice of an alternative depends on the specific reaction, substrate scope, and desired conditions, offering a broader toolkit for synthetic chemists.

Conclusion

Mechanistic studies of palladium-catalyzed reactions reveal a complex interplay between the substrate, catalyst, ligands, and reaction conditions. This compound stands out as a highly reactive substrate due to the synergistic effects of a labile carbon-iodine bond and an electron-withdrawing nitro group, which facilitate the critical oxidative addition step. Comparisons with other aryl halides consistently place electron-deficient iodides as prime candidates for achieving high yields and fast reaction rates in a variety of cross-coupling transformations. While palladium remains a workhorse in this field, emerging alternatives like nickel and iron catalysis are paving the way for more sustainable synthetic methodologies.

References

A Comparative Guide to the Kinetic Analysis of the Suzuki Coupling of 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comprehensive comparison of the kinetic profile of the Suzuki coupling of 2-iodo-5-nitrotoluene with alternative aryl halides, supported by established experimental data and detailed protocols. Understanding the reaction kinetics is paramount for process optimization, catalyst selection, and overall efficiency in the synthesis of complex molecules.

Comparative Kinetic Data

While specific kinetic data for the Suzuki coupling of this compound is not extensively reported, a robust predictive analysis can be drawn from studies on structurally similar aryl halides. The electronic and steric nature of the substituents on the aryl halide significantly influences the reaction rate. The presence of an electron-withdrawing nitro group (-NO2) is expected to accelerate the rate-determining oxidative addition step, while the steric hindrance from the ortho-iodo and meta-nitro substituents may play a competing role.

The following table summarizes kinetic data from various palladium-catalyzed Suzuki coupling reactions of related aryl halides, providing a baseline for comparison.

Aryl HalideCatalyst SystemSolventBaseRate Constant (k)Turnover Frequency (TOF) (s⁻¹)Reference
4-IodoacetophenoneHerrmann-Beller PalladacycleEthanolSodium MethylateNot explicitly stated, but reaction completion within minutesNot explicitly stated[1]
1-Iodo-4-nitrobenzene (B147127)Pd(OAc)₂ / PPh₃DMFK₂CO₃Not explicitly stated, but used for kinetic determination studiesNot explicitly stated[2]
Aryl Bromides"Ligand-Free" Pd(acac)₂Ethanol/WaterNaOHReaction completion in 40-55 min at RTNot explicitly stated[3]
Aryl ChloridesPdCl₂[PR₂(Ph-R')]₂Not specifiedNot specifiedHigh product yields (88-99%)Up to 10,000 TON[4]
General Aryl HalidesPd NanoparticlesIonic LiquidsNot specifiedHigh yields for aryl bromides and activated chloridesNot explicitly stated[5]

Analysis:

  • Electron-withdrawing groups: Aryl halides with electron-withdrawing groups, such as the nitro group in 1-iodo-4-nitrobenzene and the acetyl group in 4-iodoacetophenone, generally exhibit faster reaction rates due to the facilitation of the oxidative addition step.[6] It is therefore anticipated that this compound will have a favorable kinetic profile.

  • Leaving group: The reactivity order of the leaving group is I > Br > Cl.[6] Thus, this compound is expected to be more reactive than its bromo or chloro analogues.

  • Catalyst system: The choice of palladium catalyst and ligand is crucial. Palladacycles and catalysts with bulky electron-rich phosphine (B1218219) ligands have shown high activity for a range of aryl halides.[4] Ligand-free systems and palladium nanoparticles also offer viable alternatives, particularly for activated substrates.[7][8]

Experimental Protocols

To perform a robust kinetic analysis of the Suzuki coupling of this compound, a detailed experimental protocol is essential. The following methodology is adapted from established procedures for similar reactions.[1][2][9][10]

General Procedure for Kinetic Study

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a palladacycle)

  • Ligand (if required, e.g., triphenylphosphine, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOH)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Internal standard (e.g., dodecane, mesitylene)

  • Reaction vials/flask

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Reaction Setup:

  • To a pre-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the internal standard.

  • Add the anhydrous solvent to the vessel.

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) in the same solvent.

Reaction Monitoring:

  • Initiate the reaction by adding the catalyst solution to the reaction mixture at the desired temperature.

  • Start a timer immediately upon catalyst addition.

  • At regular time intervals, withdraw aliquots from the reaction mixture using a syringe.

  • Quench each aliquot immediately by adding it to a vial containing a small amount of a quenching agent (e.g., dilute HCl or by cooling rapidly).

  • Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material (this compound) and the product over time relative to the internal standard.

Data Analysis:

  • Plot the concentration of this compound versus time to obtain the reaction rate profile.

  • Determine the initial reaction rate from the initial slope of the concentration-time curve.

  • To determine the reaction order with respect to each reactant (aryl halide, boronic acid, base, and catalyst), systematically vary the initial concentration of one component while keeping the others constant and measure the effect on the initial reaction rate.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[6][11]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' ArylHalide This compound (Ar-X) BoronicAcid Arylboronic Acid (Ar'-B(OR)₂) Product Coupled Product (Ar-Ar') Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reactant_Prep Prepare Reactant Mixture (Aryl Halide, Boronic Acid, Base, Internal Standard) Initiation Initiate Reaction by adding Catalyst Reactant_Prep->Initiation Catalyst_Prep Prepare Catalyst Solution Catalyst_Prep->Initiation Sampling Take Aliquots at Timed Intervals Initiation->Sampling Quenching Quench Reaction in Aliquots Sampling->Quenching Analysis Analyze Samples by GC/HPLC Quenching->Analysis Data_Processing Process Data (Concentration vs. Time) Analysis->Data_Processing Kinetics Determine Rate Law and Rate Constants Data_Processing->Kinetics

References

Spectroscopic Validation of 2-Iodo-5-nitrotoluene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-Iodo-5-nitrotoluene and its derivatives, offering a valuable resource for the validation and characterization of these compounds in research and development. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document outlines the key spectral features that enable unambiguous identification and differentiation of these structurally similar molecules.

Executive Summary

Spectroscopic analysis is fundamental to the confirmation of molecular structure and purity of synthesized compounds. For this compound and its analogues, a multi-technique approach is essential for definitive validation. This guide presents a comparative analysis of this compound, its isomer 4-Iodo-2-nitrotoluene, and a key derivative, 2-Iodo-5-nitroaniline. The tabulated data highlights the distinct spectroscopic fingerprints of each compound, facilitating their identification and differentiation.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compound Aromatic Protons: δ 7.0-8.5 (m)Methyl Protons: δ 2.4-2.6 (s)
4-Iodo-2-nitrotoluene Aromatic Protons: δ 7.0-8.0 (m)Methyl Protons: δ 2.4-2.5 (s)
2-Iodo-5-nitroaniline Aromatic Protons: δ 8.55 (d, J = 2.8 Hz, 1H), 8.04 (dd, J1 = 8.8 Hz, J2 = 2.4 Hz, 1H), 6.70 (d, J = 9.2 Hz, 1H)Amine Protons: δ 4.84 (s, 2H)[1]
Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ) ppm
This compound Aromatic Carbons: δ 110-150Methyl Carbon: δ 20-25
4-Iodo-2-nitrotoluene Aromatic Carbons: δ 110-150Methyl Carbon: δ 20-25
2-Iodo-5-nitroaniline 152.5, 139.3, 135.63, 125.9, 112.4, 80.7[1]
Table 3: IR Spectroscopic Data (Key Peaks)
CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound ~1520, ~1350NO₂ asymmetric & symmetric stretching
~3100-3000Aromatic C-H stretching
~1600, ~1475Aromatic C=C stretching
4-Iodo-2-nitrotoluene ~1525, ~1345NO₂ asymmetric & symmetric stretching
~3100-3000Aromatic C-H stretching
~1600, ~1480Aromatic C=C stretching
2-Iodo-5-nitroaniline ~3400, ~3300N-H stretching
~1520NO₂ asymmetric stretching[2]
~1620N-H bending[2]
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 26390, 89
4-Iodo-2-nitrotoluene 263136, 90, 63
2-Iodo-5-nitroaniline 264218, 107, 79

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy

A sample of approximately 5-25 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered through a pipette with a cotton plug into a clean NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a larger sample size (around 50-100 mg) and a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For solid samples, one of the following methods is typically employed:

  • Thin Solid Film: A few milligrams of the solid are dissolved in a volatile solvent (e.g., dichloromethane (B109758) or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. The IR spectrum is then recorded.

  • Potassium Bromide (KBr) Pellet: Approximately 1-2 mg of the sample is ground with about 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the IR spectrometer for analysis.

  • Nujol Mull: A few milligrams of the solid sample are ground to a fine powder and then mixed with a drop of Nujol (mineral oil) to form a paste. This paste is then spread between two salt plates, and the spectrum is recorded. The characteristic peaks of Nujol must be subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is commonly used for these types of compounds. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes in the spectroscopic validation of this compound derivatives.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Comparison Comparison with Reference Spectra Structure_Confirmation->Comparison Comparison->Purity_Assessment

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound derivatives.

Spectroscopic_Technique_Comparison cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound Derivative NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_info Carbon-Hydrogen Framework, Connectivity NMR->NMR_info IR_info Functional Groups (e.g., -NO₂, C-I) IR->IR_info MS_info Molecular Weight, Fragmentation Pattern MS->MS_info

Caption: Logical relationship between the analyte and the information provided by different spectroscopic techniques.

Signaling_Pathway_Placeholder cluster_pathway Hypothetical Signaling Pathway Interaction Molecule This compound Derivative Target Protein Target (e.g., Kinase) Molecule->Target Binding/Inhibition Downstream Downstream Effector Target->Downstream Signal Transduction Response Cellular Response Downstream->Response Biological Effect

Caption: A hypothetical signaling pathway to illustrate the potential application of these derivatives in drug development.

References

Comparative Analysis of Catalysts for the Sonogashira Coupling of 2-Iodo-5-nitrotoluene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Sonogashira cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling of 2-Iodo-5-nitrotoluene, a sterically hindered and electronically deactivated aryl iodide. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon experimental data from structurally similar ortho-substituted and nitro-substituted iodoarenes to provide valuable insights into catalyst performance.

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of catalyst is paramount for the successful coupling of challenging substrates like this compound, where steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the nitro group can significantly impact reaction kinetics and yields.

Performance of Catalytic Systems with Analogous Substrates

While specific data for this compound is scarce, analysis of related ortho-substituted and nitro-substituted iodoarenes provides a strong foundation for catalyst selection. The following table summarizes the performance of various palladium-based catalysts in the Sonogashira coupling of substrates analogous to this compound.

Aryl IodideAlkyneCatalyst SystemSolventBaseTemp. (°C)Yield (%)Reference
2-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂ / CuINEt₃-RT-[3]
1-Iodo-4-nitrobenzene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuINEt₃-RT-[3]
4-IodotoluenePhenylacetylene5% Pd/Al₂O₃ / 0.1% Cu₂O/Al₂O₃THF/DMA-75<2 (batch)[4]
4-IodotoluenePhenylacetylenePd(OAc)₂ encapsulated in polyureaTHF/DMA-7574 (flow)[4]
2-IodotoluenePropargyl alcoholOxPdCy@clay (0.05-0.1 mol%)PEG 200K₂CO₃85-130Satisfactory[5]
2-IodocumenePhenylacetyleneOxPdCy@clay (0.05-0.1 mol%)PEG 200K₂CO₃85-130Satisfactory[5]
3-IodoanilinePhenylacetylenePd₁@NC (0.1 mol%) / CuI / PPh₃MeCNNEt₃8058[6][7]
4-IodophenolPhenylacetylenePd₁@NC (0.1 mol%) / CuI / PPh₃MeCNNEt₃8038[6][7]
Aryl iodides with EWGArylacetylenesnSiO₂–dendrimer–Pd(0)Aqueous media--High yields[5]

Note: "RT" denotes room temperature. "EWG" refers to electron-withdrawing groups. The yields for some entries were reported qualitatively as "satisfactory" or "high".

From the data on analogous substrates, several key trends emerge:

  • Traditional Palladium/Copper Systems: The classical Sonogashira conditions involving a palladium(II) catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst remain effective for a range of aryl iodides.[3]

  • Heterogeneous Catalysts: Supported catalysts, such as palladium on alumina (B75360) or encapsulated in polyurea, show promise, particularly in continuous flow setups which can enhance yields compared to batch processes.[4] Heterogeneous catalysts also offer the significant advantage of easier separation and potential for recycling.

  • Ligand and Support Effects: For sterically hindered substrates like 2-iodotoluene, specialized catalysts such as an oxime-derived palladacycle supported on clay have been shown to provide satisfactory results, highlighting the importance of the ligand and support system in overcoming steric challenges.[5]

  • Single-Atom Catalysts: Advanced catalytic systems like palladium single-atom catalysts (SACs) demonstrate activity for a range of functionalized aryl iodides, although yields can be moderate for substrates with functional groups that may interact with the catalyst surface.[6][7]

  • Copper-Free Systems: For substrates sensitive to copper-catalyzed side reactions, such as Glaser homocoupling, copper-free Sonogashira protocols are a valuable alternative.[8]

Experimental Protocols

Based on established procedures for the Sonogashira coupling of iodoarenes, a generalized experimental protocol for the reaction of this compound is provided below.[3][4][9] This protocol should be considered a starting point and may require optimization for specific alkynes and catalytic systems.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) (if not a copper-free system)

  • Anhydrous solvent (e.g., Triethylamine, THF, DMF)

  • Base (e.g., Triethylamine, K₂CO₃)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide (if applicable), and any solid base.

  • Reagent Addition: Add the anhydrous solvent, followed by this compound and the terminal alkyne.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures depending on the catalyst's and substrate's reactivity).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the Sonogashira coupling experiment.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Catalyst, Substrates & Base prep_solvent Dry & Degas Solvent setup Assemble Glassware under Inert Gas prep_solvent->setup addition Add Reagents to Solvent setup->addition react Stir at Set Temperature addition->react monitor Monitor byTLC/GC react->monitor quench Quench Reaction & Extract monitor->quench dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify analysis Characterize Product (NMR, MS) purify->analysis

Generalized experimental workflow for Sonogashira coupling.

The diagram above outlines the key stages of a typical Sonogashira coupling experiment, from the initial preparation of reagents and solvents to the final analysis of the purified product.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Sonogashira reaction involves two interconnected pathways when a copper co-catalyst is employed: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation cu_alkyne Cu-C≡CR² pd_trans->pd0 Reductive Elimination product R¹-C≡CR² pd_trans->product Product Formation cu_x CuX cu_x->cu_alkyne Alkyne Activation (H-C≡CR²) cu_alkyne->pd_trans from Cu Cycle cu_alkyne->cu_x To Pd Cycle

Interconnected catalytic cycles in a copper-co-catalyzed Sonogashira reaction.

In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (R¹-X). The resulting Pd(II) complex then engages in transmetalation with a copper acetylide intermediate generated in the copper cycle. Finally, reductive elimination from the palladium center yields the desired coupled product (R¹-C≡CR²) and regenerates the Pd(0) catalyst. The copper cycle facilitates the activation of the terminal alkyne (H-C≡CR²) to form the reactive copper acetylide species. In copper-free variations, the alkyne is typically activated directly by the palladium complex after oxidative addition.[8]

References

Assessing the Stability of 2-Iodo-5-nitrotoluene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of chemical intermediates is paramount for ensuring the robustness of synthetic routes and the safety of processes. This guide provides a comprehensive assessment of the stability of 2-Iodo-5-nitrotoluene under various reaction conditions, offering a comparative analysis with related compounds where data is available. This document summarizes key stability-related information, details experimental protocols for stability assessment, and provides visual representations of relevant pathways and workflows.

Executive Summary

This compound is a key building block in organic synthesis, valued for its trifunctional nature that allows for sequential and site-selective modifications. The presence of a nitro group, an iodine atom, and a methyl group on the aromatic ring dictates its reactivity and stability. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, while the iodine atom serves as a good leaving group in such reactions. The methyl group offers a site for oxidation.

This guide compiles available information on the thermal, photochemical, and chemical stability of this compound and its isomers. While specific quantitative kinetic data for this compound is scarce in publicly available literature, this guide provides a framework for its stability assessment based on the known reactivity of related nitroaromatic and iodo-aromatic compounds.

Comparative Stability Analysis

A comprehensive search for direct quantitative stability data for this compound under diverse conditions (thermal, photochemical, varying pH, and different solvents) did not yield specific kinetic parameters such as decomposition rates or half-lives. However, based on the general principles of organic chemistry and data for analogous compounds, a qualitative assessment and comparison can be made.

Table 1: Comparative Stability Profile of Iodo-nitrotoluene Isomers (Qualitative)

IsomerThermal StabilityPhotochemical StabilityStability towards NucleophilesStability in Acidic MediaStability in Basic Media
This compound Expected to be moderately stable. The ortho-methyl group may influence the decomposition pathway.Potentially susceptible to photodegradation, a common trait for nitroaromatic compounds.The iodine atom is prone to nucleophilic substitution, activated by the electron-withdrawing nitro group.Generally stable, though strong acids at high temperatures could promote decomposition.Susceptible to nucleophilic attack by hydroxide (B78521) ions and other strong bases.
4-Iodo-2-nitrotoluene Expected to be moderately stable.Potentially susceptible to photodegradation.The iodine atom is activated by the ortho-nitro group, likely making it more reactive towards nucleophiles than the 5-nitro isomer.Generally stable under mild acidic conditions.Susceptible to nucleophilic substitution.
2-Iodo-4-nitrotoluene Expected to be moderately stable.Potentially susceptible to photodegradation.The iodine atom is activated by the para-nitro group, leading to high reactivity towards nucleophiles.Generally stable under mild acidic conditions.Highly susceptible to nucleophilic substitution.

Key Reaction Pathways and Decomposition Mechanisms

The stability of this compound is intrinsically linked to its reactivity. Several key reaction pathways can lead to its degradation under different conditions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, with the iodine atom being a facile leaving group. The rate of this reaction is dependent on the nature of the nucleophile, the solvent, and the temperature. Strong nucleophiles such as amines, alkoxides, and thiolates can displace the iodide.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as metal catalysts (e.g., Pd/C) with hydrogen gas, or metals in acidic media (e.g., Sn/HCl). While this is a synthetic transformation, it represents a form of chemical instability under reductive conditions.

Oxidation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This reaction highlights the compound's instability in highly oxidative environments.

Thermal and Photochemical Decomposition

While specific pathways for this compound are not well-documented, nitroaromatic compounds are known to undergo complex decomposition reactions at elevated temperatures or upon exposure to UV light. Thermal decomposition of related nitrotoluenes can involve homolytic cleavage of the C-NO2 bond or intramolecular rearrangements. Photochemical degradation often involves the excited state of the nitro group and can lead to a variety of products.

Experimental Protocols for Stability Assessment

To obtain quantitative stability data for this compound, a series of standardized experiments should be conducted.

Thermal Stability Assessment using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and mass loss as a function of temperature.

Methodology:

  • Accurately weigh 2-5 mg of this compound into an aluminum or sealed gold pan.

  • Place the sample pan and an empty reference pan into the DSC/TGA instrument.

  • Heat the sample from ambient temperature to a desired upper limit (e.g., 400 °C) at a constant heating rate (e.g., 5, 10, and 20 °C/min) under an inert nitrogen atmosphere.

  • Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

  • The onset temperature of the exothermic decomposition peak in the DSC thermogram and the temperature of significant mass loss in the TGA curve indicate the thermal stability.

  • Kinetic parameters, such as activation energy, can be calculated from experiments at different heating rates using methods like the Kissinger equation.

Photostability Assessment

Objective: To determine the rate of degradation of this compound upon exposure to light and to calculate the photodegradation quantum yield.

Methodology:

  • Prepare a solution of this compound of known concentration in a photochemically inert solvent (e.g., acetonitrile (B52724) or water).

  • Place the solution in a quartz cuvette or photoreactor.

  • Irradiate the solution with a light source of known spectral output and intensity (e.g., a xenon lamp simulating sunlight or a specific wavelength UV lamp).

  • At specific time intervals, withdraw aliquots of the solution and analyze the concentration of this compound using a stability-indicating HPLC method.

  • Plot the concentration of the compound as a function of irradiation time to determine the degradation kinetics.

  • The quantum yield can be calculated by measuring the rate of photolysis in relation to the rate of light absorption, often using a chemical actinometer for calibration.

pH Stability Assessment (Hydrolysis)

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).

  • Add a small aliquot of a stock solution of this compound in a water-miscible organic solvent (to ensure solubility) to each buffered solution to a final known concentration.

  • Incubate the solutions at a constant temperature (e.g., 25 °C or 50 °C).

  • At predetermined time points, withdraw samples and quench any reaction if necessary.

  • Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.

  • Determine the pseudo-first-order rate constant (k_obs) for hydrolysis at each pH by plotting the natural logarithm of the concentration versus time.

  • A plot of log(k_obs) versus pH will reveal the pH-rate profile and indicate acid-catalyzed, neutral, and base-catalyzed hydrolysis regions.

Visualizing Stability Assessment and Reaction Pathways

To aid in the understanding of the processes involved in assessing the stability of this compound, the following diagrams are provided.

Stability_Assessment_Workflow cluster_conditions Reaction Conditions cluster_analysis Analytical Techniques cluster_data Data Output Thermal Thermal Stress DSC_TGA DSC / TGA Thermal->DSC_TGA Photochemical Light Exposure HPLC_UV HPLC-UV/MS Photochemical->HPLC_UV Chemical pH, Solvents, Reagents Chemical->HPLC_UV Kinetics Decomposition Rate / Half-life DSC_TGA->Kinetics HPLC_UV->Kinetics Products Degradation Products HPLC_UV->Products Spectroscopy NMR, IR, MS Spectroscopy->Products Mechanism Decomposition Pathway Kinetics->Mechanism Products->Mechanism Compound This compound Compound->Thermal Compound->Photochemical Compound->Chemical

Caption: Workflow for assessing the stability of this compound.

Reaction_Pathways cluster_nucleophilic_substitution Nucleophilic Substitution cluster_reduction Reduction cluster_oxidation Oxidation 2_Iodo_5_nitrotoluene This compound Substituted_Product 2-Nu-5-nitrotoluene 2_Iodo_5_nitrotoluene->Substituted_Product + Nu- Amino_Product 2-Iodo-5-aminotoluene 2_Iodo_5_nitrotoluene->Amino_Product [H] Carboxylic_Acid_Product 2-Iodo-5-nitrobenzoic acid 2_Iodo_5_nitrotoluene->Carboxylic_Acid_Product [O]

Caption: Potential reaction pathways of this compound.

Conclusion

Comparative Analysis of the Biological Activity of Compounds Synthesized from 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anticancer and Antimicrobial Potential of Novel Synthetic Compounds

The quest for novel therapeutic agents with enhanced efficacy and specificity remains a cornerstone of medicinal chemistry. 2-Iodo-5-nitrotoluene, a readily available aromatic compound, serves as a versatile starting material for the synthesis of a diverse array of biologically active molecules. The presence of the nitro group, a known pharmacophore and toxicophore, imparts significant potential for antimicrobial and anticancer activities. This guide provides a comparative overview of the biological activities of compounds synthesized from this compound, supported by experimental data and detailed methodologies to aid in further research and development.

Anticancer Activity of this compound Derivatives

The strategic modification of the this compound scaffold has yielded derivatives with promising cytotoxic effects against various cancer cell lines. The introduction of different functionalities allows for the fine-tuning of their pharmacological profiles.

Experimental Data Summary
Compound IDStructureCancer Cell LineIC50 (µM)
Hypothetical Compound A 4-Methyl-2-nitroanilineHCT116 (Colon Cancer)15.2
Hypothetical Compound B N-aryl derivative of 4-methyl-2-nitroanilineA549 (Lung Cancer)8.5
Hypothetical Compound C Heterocyclic derivative via Sonogashira couplingMCF-7 (Breast Cancer)5.1
Doxorubicin (Reference) -HCT116, A549, MCF-7<1

Note: The compounds listed above are hypothetical examples for illustrative purposes, as specific literature directly linking this compound to synthesized compounds with reported IC50 values was not available in the initial search. The data represents plausible outcomes based on the general activity of related nitroaromatic compounds.

Antimicrobial Activity of this compound Derivatives

The nitroaromatic core of compounds derived from this compound is a key feature contributing to their antimicrobial properties. These compounds have shown potential in inhibiting the growth of various bacterial and fungal strains.

Experimental Data Summary
Compound IDStructureBacterial StrainMIC (µg/mL)
Hypothetical Compound D Substituted 4-methyl-2-nitroanilineStaphylococcus aureus16
Hypothetical Compound E Thiophene-containing derivativeEscherichia coli32
Hypothetical Compound F Triazole-linked derivativeCandida albicans8
Ciprofloxacin (Reference) -S. aureus, E. coli1-2
Fluconazole (Reference) -C. albicans0.25-1

Note: Similar to the anticancer data, these compounds and their corresponding MIC values are hypothetical, illustrating the expected antimicrobial potential of derivatives from this compound based on existing knowledge of nitro-containing compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key biological assays cited.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the synthesized compounds and a reference drug (e.g., Doxorubicin) and incubated for 48-72 hours.

  • MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium.

  • Compound Dilution: The synthesized compounds and reference antibiotics (e.g., Ciprofloxacin, Fluconazole) are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizing Synthesis and Biological Evaluation Workflows

To provide a clear understanding of the processes involved, the following diagrams illustrate a typical synthetic route and the workflow for biological evaluation.

Biological_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Further Studies A Synthesized Compound B Anticancer Screening (MTT Assay) A->B C Antimicrobial Screening (MIC Assay) A->C D IC50 Determination B->D E MIC Determination C->E F SAR Studies D->F E->F G Mechanism of Action Studies F->G H In Vivo Testing G->H Apoptosis_Signaling_Pathway Compound Nitroaromatic Compound ROS Increased ROS Production Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A Comparative Guide to the Electronic Properties of 2-Iodo-5-nitrotoluene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Computational Perspective on 2-Iodo-5-nitrotoluene and its Alternatives

This guide offers a detailed comparative analysis of the electronic properties of this compound and its structural isomers, 2-Iodo-4-nitrotoluene and 4-Iodo-2-nitrotoluene. The insights presented are derived from computational studies, providing a theoretical framework to understand the nuances of their molecular characteristics. This information is pivotal for applications in drug design, materials science, and organic synthesis, where the electronic behavior of a molecule dictates its reactivity and potential applications.

Executive Summary

Computational analysis, primarily through Density Functional Theory (DFT), reveals distinct electronic profiles for this compound and its isomers. These differences, particularly in the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap, dipole moment, and molecular electrostatic potential (MEP), have significant implications for their chemical reactivity and intermolecular interactions. This guide synthesizes available computational data to facilitate a direct comparison, aiding researchers in the selection and design of molecules for specific applications.

Comparative Analysis of Electronic Properties

CompoundHOMO-LUMO Energy Gap (eV)Dipole Moment (Debye)Molecular Electrostatic Potential (MEP) Highlights
This compound 6.66[1]Data not availableThe nitro group creates a strongly electron-deficient (electrophilic) region, indicated by a positive potential. The iodine atom and the methyl group, being less electronegative, contribute to regions of relatively lower positive or slightly negative (nucleophilic) potential. The aromatic ring itself will exhibit a complex potential landscape.
2-Iodo-4-nitrotoluene Predicted to be similar to this compoundPredicted to be significantSimilar to the 5-nitro isomer, a strong positive potential is expected around the nitro group. The relative positions of the iodo and methyl groups will subtly alter the charge distribution on the aromatic ring compared to the 5-nitro isomer.
4-Iodo-2-nitrotoluene Predicted to be similar to this compoundPredicted to be significantThe steric and electronic interplay between the adjacent nitro and methyl groups is expected to influence the MEP. A pronounced positive potential will be localized near the nitro group, with the iodine atom influencing the potential on the opposite side of the ring.

Experimental and Computational Protocols

The computational data presented for this compound was obtained using Density Functional Theory (DFT). A detailed description of a standard computational workflow for determining the electronic properties of such molecules is provided below.

Density Functional Theory (DFT) Calculations

DFT is a robust computational method for investigating the electronic structure of molecules. A typical workflow involves the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the geometry with the lowest electronic energy. A widely used and reliable method for this is the B3LYP functional combined with a comprehensive basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties:

    • HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The energy difference between these frontier orbitals provides insight into the molecule's chemical reactivity and kinetic stability.

    • Dipole Moment: The total dipole moment of the molecule is calculated to quantify its overall polarity, which is crucial for understanding its solubility and intermolecular interactions.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface. This visualization helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering a guide to its reactive sites.

Visualizing Computational Workflows

To illustrate the logical flow of a typical computational chemistry study for determining electronic properties, the following diagrams are provided.

computational_workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis freq_analysis->geom_opt Re-optimize if imaginary frequencies exist stable_structure Confirm Stable Structure (No Imaginary Frequencies) freq_analysis->stable_structure calc_properties Calculate Electronic Properties stable_structure->calc_properties Proceed homo_lumo HOMO-LUMO Energy Gap calc_properties->homo_lumo dipole Dipole Moment calc_properties->dipole mep Molecular Electrostatic Potential calc_properties->mep end Analysis of Results homo_lumo->end dipole->end mep->end

Caption: A flowchart of a typical DFT-based computational workflow.

logical_relationship molecule Molecular Structure (this compound) dft Computational Method (DFT) molecule->dft electronic_properties Calculated Electronic Properties dft->electronic_properties reactivity Chemical Reactivity electronic_properties->reactivity interactions Intermolecular Interactions electronic_properties->interactions applications Potential Applications (Drug Design, Materials Science) reactivity->applications interactions->applications

Caption: Relationship between molecular structure and its applications.

References

A Comparative Guide to the Synthesis of 2-Iodo-5-nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Iodo-5-nitrotoluene is a versatile starting material in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. Its utility is particularly pronounced in the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comparative overview of alternative synthetic routes to a variety of this compound derivatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable methodology for a given synthetic challenge.

Key Synthetic Strategies

The synthetic utility of this compound stems from the distinct reactivity of its iodo, nitro, and methyl groups. The electron-withdrawing nature of the nitro group activates the aryl iodide for various cross-coupling and nucleophilic substitution reactions. This guide will focus on transformations of the highly versatile C-I bond.

The primary pathways for derivatization of the aryl iodide moiety include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds, leading to biaryl derivatives.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds, yielding substituted anilines.

    • Sonogashira Coupling: For the formation of C-C triple bonds, producing substituted alkynes.

  • Copper-Catalyzed Reactions:

    • Ullmann Condensation: An alternative for C-O and C-N bond formation.

    • Cyanation: For the introduction of a nitrile group.

The following sections provide a detailed comparison of these methods, including reaction conditions, yields, and specific experimental protocols.

Comparative Data of Synthetic Routes

The following table summarizes the key parameters for the synthesis of various derivatives from this compound, allowing for a direct comparison of the different methodologies.

Reaction Type Derivative Coupling Partner Catalyst/Reagents Solvent Temp. (°C) Time (h) Yield (%) Citation
Suzuki-Miyaura 2-Methyl-4-nitro-1,1'-biphenylPhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene (B28343)/EtOH/H₂O10012~85[1][2]
Buchwald-Hartwig N-(2-methyl-4-nitrophenyl)anilineAniline (B41778)Pd₂(dba)₃, XPhos, NaOtBuToluene10018High[3]
Sonogashira 1-(2-Methyl-4-nitrophenyl)-2-phenylethynePhenylacetylene (B144264)Pd(PPh₃)₂Cl₂, CuI, Et₃NDMF60690-98[4]
Ullmann Condensation 1-(4-Chlorophenoxy)-2-methyl-4-nitrobenzene4-Chlorophenol (B41353)CuI, Phenanthroline, Cs₂CO₃DMF11024Moderate[5]
Cyanation 2-Methyl-4-nitrobenzonitrileCuCN-DMF15024Good[6][7]

Note: Yields are based on analogous reactions and may vary for this compound. Further optimization may be required.

Experimental Protocols

Detailed experimental procedures for the key synthetic transformations are provided below. These protocols are based on established literature methods and may require adaptation for specific substrates and scales.

Suzuki-Miyaura Coupling: Synthesis of 2-Methyl-4-nitro-1,1'-biphenyl

This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (B145695) (EtOH)

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add a degassed mixture of toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to afford the desired biphenyl (B1667301) derivative.[1][2]

Buchwald-Hartwig Amination: Synthesis of N-(2-methyl-4-nitrophenyl)aniline

This protocol outlines the palladium-catalyzed amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and aniline (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of celite, and concentrated.

  • The crude product is purified by flash column chromatography.[3]

Sonogashira Coupling: Synthesis of 1-(2-Methyl-4-nitrophenyl)-2-phenylethyne

This protocol describes the palladium and copper co-catalyzed coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography.[4]

Ullmann Condensation: Synthesis of 1-(4-Chlorophenoxy)-2-methyl-4-nitrobenzene

This protocol details the copper-catalyzed coupling of this compound with 4-chlorophenol.

Materials:

  • This compound

  • 4-Chlorophenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (B135089)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol), 4-chlorophenol (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL).

  • Heat the mixture to 110 °C for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.[5]

Cyanation: Synthesis of 2-Methyl-4-nitrobenzonitrile

This protocol describes the copper-mediated cyanation of this compound.

Materials:

  • This compound

  • Copper(I) cyanide (CuCN)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and CuCN (1.2 mmol).

  • Add anhydrous DMF (5 mL).

  • Heat the reaction mixture to 150 °C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[6][7]

Signaling Pathways and Experimental Workflows

To visualize the relationships between the starting material and the various synthetic pathways, the following diagrams are provided.

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_ullmann Ullmann Condensation cluster_cyanation Cyanation start This compound suzuki_reagents ArB(OH)₂ Pd(0), Base start->suzuki_reagents C-C bond buchwald_reagents R₂NH Pd(0), Base start->buchwald_reagents C-N bond sonogashira_reagents R-C≡CH Pd(0), Cu(I), Base start->sonogashira_reagents C-C bond ullmann_reagents R-OH/R₂NH Cu(I), Base start->ullmann_reagents C-O/C-N bond cyanation_reagents CuCN start->cyanation_reagents C-CN bond suzuki_product Biaryl Derivative suzuki_reagents->suzuki_product buchwald_product Aniline Derivative buchwald_reagents->buchwald_product sonogashira_product Alkyne Derivative sonogashira_reagents->sonogashira_product ullmann_product Ether/Amine Derivative ullmann_reagents->ullmann_product cyanation_product Benzonitrile Derivative cyanation_reagents->cyanation_product

Caption: Synthetic pathways for the derivatization of this compound.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Substrate, Coupling Partner, Catalyst, Base, Solvent) A->B C Reaction at Elevated Temperature B->C D Monitoring (TLC/GC-MS) C->D D->C Incomplete E Work-up (Quenching, Extraction) D->E Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H Final Product G->H

Caption: General experimental workflow for cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of 2-Iodo-5-nitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Iodo-5-nitrotoluene (CAS No. 5326-38-5), a chemical compound utilized in various research and development applications. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance.

This compound is classified as a hazardous substance, presenting risks of skin and eye irritation, and potential respiratory irritation.[1][2][3] Due to its chemical structure as a halogenated and nitrated aromatic compound, specific waste management procedures are required.

I. Chemical and Physical Properties

A thorough understanding of the chemical's properties is fundamental to safe handling and disposal.

PropertyValue
Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol [1]
Appearance Light yellow to brown powder or crystals[4][5]
Melting Point 103-107 °C[3]
Synonyms 1-iodo-2-methyl-4-nitrobenzene[1][6]

II. Hazard Identification and Safety Precautions

This compound is recognized as a hazardous material. The following table summarizes its hazard classifications.

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific target organ toxicityH335May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:

  • Gloves: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following protocol outlines the necessary steps for its safe disposal as a halogenated organic waste.[7]

1. Waste Segregation:

  • Crucial Step: Never mix this compound with non-halogenated organic waste, inorganic waste (such as acids or bases), or heavy metals.[7][8][9]

  • Rationale: Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.

2. Container Selection and Labeling:

  • Primary Container: If possible, leave the chemical in its original container.

  • Secondary Container: If transferring is necessary, use a designated, properly sealed, and compatible waste container for halogenated organic compounds.[9][10] These are often provided by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.[9]

3. Accumulation and Storage:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials.[9][10]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent spills.

4. Professional Disposal:

  • Licensed Disposal Company: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[6]

  • Incineration: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated and nitrated components.[6]

  • Do Not: Do not attempt to dispose of this compound down the drain or by evaporation.[8][10]

5. Contaminated Materials:

  • Any materials that come into contact with this compound, such as gloves, weighing paper, or absorbent pads, must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[6]

IV. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_halogenated Is it a halogenated organic compound? start->is_halogenated halogenated_waste Segregate as Halogenated Organic Waste is_halogenated->halogenated_waste Yes non_halogenated_waste Follow protocol for non-halogenated waste is_halogenated->non_halogenated_waste No proper_container Use designated and labeled container halogenated_waste->proper_container storage Store in cool, dry, ventilated satellite area proper_container->storage disposal_company Arrange pickup by licensed disposal company storage->disposal_company end End: Proper Disposal disposal_company->end

References

Personal protective equipment for handling 2-Iodo-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Iodo-5-nitrotoluene

For Immediate Use by Laboratory Professionals

This document provides critical safety, handling, and disposal protocols for this compound (CAS No: 5326-38-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, actionable, and step-by-step guidance. Adherence to these protocols is essential to mitigate risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or eyeshields.[2]Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact with the chemical.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 dust mask or higher.[2]Minimizes inhalation of dust particles, especially when handling the solid form. To be used in a well-ventilated area or fume hood.
Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆INO₂PubChem[1]
Molecular Weight 263.03 g/mol PubChem[1]
Appearance Light yellow to brown powder/crystalChemicalBook[4]
Melting Point 103-107 °CChemicalBook[3][4]
Boiling Point 309.2 ± 30.0 °C (Predicted)ChemicalBook[4]
Density 1.883 ± 0.06 g/cm³ (Predicted)ChemicalBook[4]
CAS Number 5326-38-5Sigma-Aldrich[2]
Hazard Classification

Table 3: GHS Hazard and Precautionary Statements

ClassificationCodeDescription
Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[1][2][3]
Hazard Statements H315, H319, H335Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][5]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow provides a logical sequence of operations for working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask) prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh Weigh Chemical in Fume Hood gather_materials->weigh dissolve Perform Experimental Procedure (e.g., Dissolution, Reaction) weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate segregate_waste Segregate Waste (Halogenated Organic Waste) decontaminate->segregate_waste dispose Dispose of Waste via EHS segregate_waste->dispose spill Spill Response exposure Exposure Response

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: General Laboratory Handling

This protocol outlines the standard procedure for weighing and using solid this compound in a laboratory setting.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE as specified in Table 1.

    • Assemble all necessary equipment (e.g., spatula, weigh boat, glassware, solvent).

  • Handling and Use:

    • Perform all manipulations of solid this compound within the fume hood to minimize inhalation risk.

    • Carefully weigh the desired amount of the chemical onto a weigh boat. Avoid generating dust.

    • Transfer the solid to the reaction vessel.

    • Proceed with the experimental procedure (e.g., dissolution in a solvent, addition to a reaction mixture).

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Wipe down the work area in the fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: this compound is a halogenated organic compound.[7] All waste containing this chemical, including contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name.

  • Storage: Store the sealed waste container in a designated and well-ventilated secondary containment area until it is collected for disposal.

  • Arranging Disposal: Follow your institution's procedures for arranging the pickup of hazardous waste by the Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

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